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  • Product: 3-Amino-6-chloropyridin-2-ol
  • CAS: 1256808-08-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Amino-6-chloropyridin-2-ol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: 3-Amino-6-chloropyridin-2-ol is a substituted pyridine derivative of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 3-Amino-6-chloropyridin-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Its trifunctional nature, featuring an amino group, a chloro substituent, and a hydroxyl group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known properties, and by drawing on data from structurally similar analogs, offers insights into its potential reactivity, spectral characteristics, and applications in the development of novel therapeutics.

Core Compound Identification

The fundamental identification of 3-Amino-6-chloropyridin-2-ol is crucial for accurate research and procurement.

IdentifierValueSource
Chemical Name 3-Amino-6-chloropyridin-2-olN/A
CAS Number 1256808-08-8[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol N/A
Canonical SMILES C1=CC(=NC(=C1N)O)Cl[1]

Synonyms: Limited information is available regarding widely accepted synonyms for this compound. It is primarily referred to by its IUPAC name.

Physicochemical and Spectral Properties: An Analog-Based Postulation

Predicted Physicochemical Properties

The properties of related compounds such as 3-Amino-2-chloropyridine (CAS 6298-19-7) and 3-Amino-6-chloro-2-picoline (CAS 164666-68-6) can provide valuable insights.

PropertyPredicted Value for 3-Amino-6-chloropyridin-2-olRationale based on Analogs
Melting Point Likely a solid with a relatively high melting point (>150 °C)The presence of amino and hydroxyl groups suggests strong intermolecular hydrogen bonding, leading to a higher melting point compared to analogs lacking the hydroxyl group. For instance, 3-Amino-2-chloropyridine has a melting point of 76-78 °C.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The polar functional groups will contribute to some water solubility, but the chlorinated pyridine ring will limit it. This solubility profile is common for similar heterocyclic compounds.
pKa The amino group is expected to be basic, while the hydroxyl group will be weakly acidic.The pyridine nitrogen will also have a basic character, although this will be influenced by the electron-withdrawing chlorine and electron-donating amino and hydroxyl groups.
Postulated Spectral Characteristics

The anticipated spectral data for 3-Amino-6-chloropyridin-2-ol are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely in the range of 6.0-8.0 ppm. The chemical shifts will be influenced by the electronic effects of the three different substituents. The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display five signals for the pyridine ring carbons. The carbon attached to the chlorine atom will be significantly downfield, while the carbons bonded to the amino and hydroxyl groups will also show characteristic shifts.

  • IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C=C and C=N stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 144, with a characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Approaches: A Predictive Outlook

G cluster_0 Conceptual Synthetic Pathway Start Substituted Pyridine Precursor (e.g., 2,6-dichloro-3-nitropyridine) Step1 Selective Nucleophilic Aromatic Substitution (SNAr) - Reagent: NaOH or other hydroxide source - Conditions: Controlled temperature Start->Step1 Hydroxylation Intermediate 6-chloro-3-nitro-pyridin-2-ol Step1->Intermediate Step2 Reduction of Nitro Group - Reagents: SnCl2/HCl, Fe/AcOH, or catalytic hydrogenation - Conditions: Mild reaction conditions Intermediate->Step2 Reduction Product 3-Amino-6-chloropyridin-2-ol Step2->Product

Caption: A conceptual workflow for the synthesis of 3-Amino-6-chloropyridin-2-ol.

Causality in Experimental Design:

  • Choice of Starting Material: A d-substituted pyridine with a nitro group is a logical starting point. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution.

  • Selective Hydroxylation: The chlorine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic attack than one at the 6-position due to the electronic influence of the ring nitrogen. By carefully controlling the reaction conditions (temperature, stoichiometry of the hydroxide source), selective replacement of one chlorine atom with a hydroxyl group can be achieved.

  • Reduction of the Nitro Group: The reduction of a nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, and the choice often depends on the overall tolerance of other functional groups in the molecule. Catalytic hydrogenation or reduction with metals in acidic media are common and effective methods.

Predicted Reactivity

The reactivity of 3-Amino-6-chloropyridin-2-ol is dictated by its three functional groups:

  • Amino Group: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring.

  • Chloro Group: The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). The reactivity of this position will be influenced by the electronic contributions of the amino and hydroxyl groups.

  • Hydroxyl Group: The hydroxyl group can be O-alkylated or O-acylated. As a 2-hydroxypyridine, it exists in tautomeric equilibrium with its corresponding pyridone form, which can influence its reactivity profile.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyridines are a well-established class of scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The structural motifs present in 3-Amino-6-chloropyridin-2-ol suggest its potential as a valuable intermediate in drug discovery programs.

Role as a Synthetic Building Block

The trifunctional nature of this compound allows for sequential and site-selective modifications, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

G cluster_0 Derivatization Potential in Medicinal Chemistry Core 3-Amino-6-chloropyridin-2-ol Amino_Mod Amide/Sulfonamide Formation (Acylation/Sulfonylation) Core->Amino_Mod N-functionalization Chloro_Mod Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Chloro_Mod C-functionalization Hydroxyl_Mod Ether/Ester Formation (Alkylation/Acylation) Core->Hydroxyl_Mod O-functionalization Final_Compounds Diverse Library of Novel Compounds Amino_Mod->Final_Compounds Chloro_Mod->Final_Compounds Hydroxyl_Mod->Final_Compounds

Caption: Potential synthetic diversification of 3-Amino-6-chloropyridin-2-ol.

Potential Pharmacological Relevance

The aminopyridine scaffold is a known pharmacophore that interacts with various biological targets. Depending on the substitutions, derivatives of 3-Amino-6-chloropyridin-2-ol could potentially exhibit a range of biological activities, including but not limited to:

  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core that forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme.

  • Ion Channel Modulation: Aminopyridines are known to interact with ion channels, particularly potassium channels.

  • GPCR Ligands: The pyridine scaffold can be found in ligands for various G-protein coupled receptors.

The specific combination of amino, chloro, and hydroxyl groups offers a unique three-dimensional arrangement for potential interactions with protein targets.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-Amino-6-chloropyridin-2-ol is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The safety data for structurally related compounds should be considered as a minimum guideline.

Based on analogs such as 3-Amino-2-chloropyridine and other chloropyridines, the following hazards should be assumed: [3]

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Expected to be a skin and eye irritant.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

3-Amino-6-chloropyridin-2-ol represents a potentially valuable yet under-characterized building block for synthetic and medicinal chemistry. While direct experimental data remains scarce, a predictive understanding of its properties and reactivity can be formulated based on the well-established chemistry of its structural analogs. For researchers and drug development professionals, this compound offers an opportunity for the exploration of novel chemical space. Future work should focus on the development and publication of a reliable synthetic protocol, thorough characterization of its physicochemical and spectral properties, and investigation of its utility in the synthesis of biologically active molecules. Such efforts will undoubtedly solidify its position as a valuable tool in the chemist's arsenal.

References

  • Chem-Impex. 3-Amino-6-chloro-2-methylpyridine. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7009500, 3-Amino-6-chloro-2-picoline. Retrieved November 26, 2024 from [Link].

  • International Journal of Pharmaceutical Sciences Review and Research (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Reagentia. 3-amino-6-chloropyridin-2-ol (1 x 100 mg). [Link]

  • MDPI (2021). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734415, 3-Amino-2-chloro-6-picoline. Retrieved November 26, 2024 from [Link].

  • Kakadiya et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Link]

  • PubMed (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. [Link]

  • Cheméo. Chemical Properties of 3-Amino-2-chloropyridine (CAS 6298-19-7). [Link]

  • MDPI (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10749704, 3-Amino-6-chloropyridine-2-carboxamide. Retrieved November 26, 2024 from [Link].

  • PubMed (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. [Link]

  • NIH (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Amino-6-chloropyridin-2-ol: A Technical Guide

Introduction: The Structural Context of 3-Amino-6-chloropyridin-2-ol 3-Amino-6-chloropyridin-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Context of 3-Amino-6-chloropyridin-2-ol

3-Amino-6-chloropyridin-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups: an amino group, a chloro substituent, and a hydroxyl group on a pyridine ring. The pyridin-2-ol tautomer is in equilibrium with its 2-pyridone form, a crucial consideration in its spectroscopic analysis. The precise characterization of such molecules is paramount for confirming their identity, purity, and for elucidating their roles in various chemical and biological processes. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-6-chloropyridin-2-ol, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring and its substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Amino-6-chloropyridin-2-ol is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the chloro substituent.

Expected ¹H NMR Signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-9.0Broad Singlet1HOHThe hydroxyl proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is expected to be a broad signal.
~6.5-7.5Doublet1HH-4This proton is expected to be coupled to H-5, resulting in a doublet. The exact chemical shift will be influenced by the adjacent amino group.
~6.0-7.0Doublet1HH-5This proton is expected to be coupled to H-4, resulting in a doublet. The adjacent chloro group will influence its chemical shift.
~4.5-5.5Broad Singlet2HNH₂The amino protons are also exchangeable and will likely appear as a broad singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the pyridine ring.

Expected ¹³C NMR Signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160-170C-2The carbon bearing the hydroxyl group (or the carbonyl carbon in the pyridone tautomer) will be significantly downfield.
~140-150C-6The carbon attached to the electronegative chlorine atom will be downfield.
~130-140C-4Aromatic carbon.
~110-120C-3The carbon attached to the amino group will be shielded relative to other aromatic carbons.
~100-110C-5Aromatic carbon.
Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for the accurate characterization of 3-Amino-6-chloropyridin-2-ol.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve high homogeneity. acq2->acq3 acq4 Acquire ¹H and ¹³C NMR spectra. acq3->acq4 proc1 Apply Fourier transform to the raw data. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Integrate the signals in the ¹H spectrum. proc2->proc3 proc4 Reference the chemical shifts to TMS. proc3->proc4

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-6-chloropyridin-2-ol will be characterized by absorption bands corresponding to the O-H, N-H, C=C, and C-Cl bonds. The potential for the 2-pyridone tautomer means a strong C=O stretch may also be observed.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200O-H stretchBroad band indicative of the hydroxyl group.
3400-3100N-H stretchOne or two sharp bands for the amino group.
1650-1550C=C stretchAromatic ring stretching vibrations.
~1680C=O stretchA strong band if the 2-pyridone tautomer is present.
800-600C-Cl stretchCharacteristic absorption for the carbon-chlorine bond.
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-IR Analysis:

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Record a background spectrum. setup1->setup2 sample1 Place a small amount of the solid sample on the ATR crystal. setup2->sample1 sample2 Apply pressure to ensure good contact. sample1->sample2 sample3 Record the sample spectrum. sample2->sample3 clean1 Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). sample3->clean1

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 3-Amino-6-chloropyridin-2-ol is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Mass-to-Charge Ratios (m/z):

m/zIonRationale
144/146[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
115/117[M-CHO]⁺Loss of a formyl radical is a common fragmentation pathway for pyridinols.
109[M-Cl]⁺Loss of a chlorine radical.
Experimental Protocol for MS Data Acquisition

Direct infusion electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 3-Amino-6-chloropyridin-2-ol.

Workflow for ESI-MS Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). acq1 Infuse the sample solution into the ESI source at a constant flow rate. prep1->acq1 acq2 Optimize the ESI source parameters (e.g., capillary voltage, gas flow). acq1->acq2 acq3 Acquire the mass spectrum in the appropriate mass range. acq2->acq3 analysis1 Identify the molecular ion peak. acq3->analysis1 analysis2 Analyze the isotopic pattern for chlorine. analysis1->analysis2 analysis3 Identify major fragment ions. analysis2->analysis3

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectroscopic characterization of 3-Amino-6-chloropyridin-2-ol requires a multi-technique approach. While experimental data is not currently available in the public domain, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra based on the analysis of structurally related compounds. The detailed experimental protocols provided herein offer a clear path for researchers to acquire and interpret the necessary data to fully characterize this compound. The interplay of the amino, chloro, and hydroxyl/pyridone functionalities is expected to result in a unique spectroscopic fingerprint, which can be elucidated by following the principles and methodologies outlined in this guide.

References

  • PubChem. 3-Amino-2-pyridinol. [Link]

  • NIST. 3-Amino-2-chloropyridine. [Link]

  • PubChem. 3-Amino-6-chloropyridine-2-carboxamide. [Link]

  • SpectraBase. 3-Amino-6-chloro-pyridazine. [Link]

  • Selvam, T. P., et al. (2017). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Research Journal of Pharmacy and Technology, 10(9), 2975-2977. [Link]

  • Reagentia. 3-amino-6-chloropyridin-2-ol. [Link]

  • Mostafa, S. I., & Abd El-Maksoud, S. A. (1998). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. Monatshefte für Chemie/Chemical Monthly, 129(5), 455-466. [Link]

Exploratory

The Strategic Utility of 3-Amino-6-chloropyridin-2-ol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Precursor In the landscape of contemporary drug discovery, the strategic select...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Precursor

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position due to their prevalence in a vast array of biologically active molecules. This guide focuses on a particularly intriguing, yet underexplored precursor: 3-Amino-6-chloropyridin-2-ol . With its unique trifunctional architecture, this compound presents a rich tapestry of synthetic possibilities, offering medicinal chemists a versatile platform for the construction of complex molecular entities.

The strategic placement of an amino group, a chloro substituent, and a hydroxyl moiety on the pyridine ring allows for a diverse range of chemical transformations. This inherent reactivity makes 3-amino-6-chloropyridin-2-ol an ideal starting material for the development of innovative pharmaceuticals, particularly in the realm of targeted therapies such as kinase inhibitors.[1][2][3][4] This guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable precursor, offering field-proven insights and detailed methodologies to empower researchers in their drug development endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthesis. While extensive experimental data for 3-amino-6-chloropyridin-2-ol is not widely published, its key properties can be inferred from its structure and data available from commercial suppliers.[5][6]

PropertyValueSource
CAS Number 1256808-08-8[5][6]
Molecular Formula C5H5ClN2O[5]
Molecular Weight 144.56 g/mol [6]
Appearance Likely a solid, crystalline powderInferred
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred

Note: Some properties are inferred based on the structure and data for analogous compounds.

Proposed Synthesis of 3-Amino-6-chloropyridin-2-ol

A possible forward synthesis could involve the following key steps:

  • Nitration of a substituted 2-chloropyridine: Introducing a nitro group at the 3-position.

  • Hydroxylation of the pyridine ring: This can be a challenging step and may require specific reagents to achieve the desired regioselectivity.

  • Reduction of the nitro group: Conversion of the nitro group to the desired amino functionality.

The following diagram illustrates a conceptual workflow for the synthesis of 3-amino-6-chloropyridin-2-ol.

G cluster_0 Proposed Synthetic Pathway A Substituted 2-Chloropyridine B Nitration A->B HNO3/H2SO4 C 3-Nitro-2,6-dichloropyridine B->C D Selective Hydroxylation C->D e.g., NaOH, heat E 3-Nitro-6-chloro-pyridin-2-ol D->E F Reduction E->F e.g., Fe/HCl or H2/Pd-C G 3-Amino-6-chloropyridin-2-ol F->G

Caption: A proposed synthetic workflow for 3-Amino-6-chloropyridin-2-ol.

Reactivity and Strategic Application in Medicinal Chemistry

The true value of 3-amino-6-chloropyridin-2-ol lies in the differential reactivity of its three functional groups, which can be selectively addressed to build molecular complexity.

  • The Amino Group: This versatile functional group can readily participate in a wide range of reactions, including:

    • Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in drug molecules.

    • Sulfonamide formation: Reaction with sulfonyl chlorides to generate sulfonamides, another important pharmacophore.

    • Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.[7]

    • Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.

  • The Chloro Group: The chlorine atom, positioned at the 6-position of the pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for transition metal-catalyzed cross-coupling reactions.[8][9][10][11] This allows for the introduction of a wide variety of substituents, including:

    • Aryl and heteroaryl groups: via Suzuki, Stille, or Negishi couplings.

    • Alkynes: through Sonogashira coupling.

    • Amines, alcohols, and thiols: via Buchwald-Hartwig amination or other related cross-coupling reactions.

  • The Hydroxyl Group (Pyridin-2-ol Tautomer): The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its corresponding 2-pyridone form. This functionality can be exploited for:

    • O-alkylation: To introduce ether linkages.

    • O-acylation: To form esters.

    • Conversion to a triflate: Activating the position for further cross-coupling reactions.

The following diagram illustrates the key reactive sites and potential transformations of 3-amino-6-chloropyridin-2-ol.

G cluster_0 Reactivity Map of 3-Amino-6-chloropyridin-2-ol cluster_amino Amino Group (Position 3) cluster_chloro Chloro Group (Position 6) cluster_hydroxyl Hydroxyl Group (Position 2) mol 3-Amino-6-chloropyridin-2-ol amide Amide Formation mol->amide suzuki Suzuki Coupling mol->suzuki alkylation O-Alkylation mol->alkylation sulfonamide Sulfonamide Formation reductive_amination Reductive Amination buchwald Buchwald-Hartwig sonogashira Sonogashira Coupling acylation O-Acylation

Caption: Key reactive sites and potential transformations of the precursor.

Case Study: A Blueprint for Kinase Inhibitor Synthesis

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1][2][3][4] The nitrogen of the pyridine ring and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region. 3-Amino-6-chloropyridin-2-ol is an excellent starting point for the synthesis of such inhibitors.

Hypothetical Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Scaffold

  • Suzuki Coupling at the 6-position:

    • To a solution of 3-amino-6-chloropyridin-2-ol (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

    • The reaction mixture is degassed and heated under an inert atmosphere (e.g., at 90 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 6-aryl-3-aminopyridin-2-ol intermediate.

  • Amide Coupling at the 3-position:

    • To a solution of the 6-aryl-3-aminopyridin-2-ol intermediate (1.0 eq) in a suitable solvent (e.g., DMF) is added a carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • The reaction is stirred at room temperature until completion.

    • The product is isolated by aqueous workup and purified by crystallization or column chromatography to afford the final kinase inhibitor-like molecule.

This modular two-step process allows for the rapid generation of a library of diverse compounds for screening by varying the arylboronic acid and the carboxylic acid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-amino-6-chloropyridin-2-ol is not widely available, the safety precautions for structurally similar compounds such as 3-amino-2-chloropyridine should be followed.[12][13][14]

  • Hazard Statements: Based on analogous compounds, 3-amino-6-chloropyridin-2-ol is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12] It may also cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Always consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment.

Conclusion and Future Outlook

3-Amino-6-chloropyridin-2-ol represents a promising yet underutilized precursor in the field of medicinal chemistry. Its trifunctional nature provides a powerful platform for the synthesis of complex and diverse molecular architectures. The ability to selectively functionalize the amino, chloro, and hydroxyl groups opens up a vast chemical space for the development of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, particularly in the area of targeted therapies, the strategic application of versatile building blocks like 3-amino-6-chloropyridin-2-ol will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Reagentia. 3-amino-6-chloropyridin-2-ol (1 x 100 mg). Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available from: [Link]

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  • Google Patents. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
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  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 3-Amino-6-chloropyridin-2-ol in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Heterocycle In the landscape of medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone of molecular design. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone of molecular design. Among the vast array of pyridine-based building blocks, 3-Amino-6-chloropyridin-2-ol emerges as a particularly valuable intermediate. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a hydroxyl group on a pyridine ring—offers a versatile platform for a multitude of chemical transformations. This trifunctional nature allows for sequential and regioselective reactions, making it an ideal starting material for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[1]

The presence of a chlorine atom provides a reactive handle for cross-coupling reactions, while the amino and hydroxyl groups can be engaged in nucleophilic substitutions, cyclizations, or serve as directing groups. This application note provides an in-depth guide to the practical application of 3-Amino-6-chloropyridin-2-ol, with a focus on a cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind the experimental design, ensuring a robust and reproducible protocol for researchers and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. 3-Amino-6-chloropyridin-2-ol is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE).

PropertyValueSource
Molecular Formula C₅H₅ClN₂OChemBK[2]
Molecular Weight 144.56 g/mol ChemBK[2]
Appearance White to light yellow crystalline solidChemBK[2]
Solubility Soluble in water and organic solventsChemBK[2]

Safety and Handling Precautions:

3-Amino-6-chloropyridin-2-ol and related aminopyridines are classified as irritants and can be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] Harmful if swallowed.[5][6]

  • Precautionary Measures:

    • Always handle in a well-ventilated area or a fume hood.[5][7]

    • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][7]

    • Avoid generating dust.[7]

    • Wash hands thoroughly after handling.[5]

    • Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[5][7]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in many pharmaceutical agents.[8][9] The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[8]

The chlorine atom on the 3-Amino-6-chloropyridin-2-ol ring serves as the electrophilic partner (organohalide). While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern palladium catalyst systems with specialized ligands enable their efficient coupling.[9]

The "Why": Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridinol, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-Cl]L₂ Pd0->OxAdd Oxidative Addition ArX 3-Amino-6-chloropyridin-2-ol (Ar-Cl) ArX->OxAdd R_BOH2 Arylboronic Acid (R-B(OH)₂) Transmetalation [Ar-Pd(II)-R]L₂ R_BOH2->Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Base->R_BOH2 Activation OxAdd->Transmetalation Transmetalation->Pd0 Product Coupled Product (Ar-R) Transmetalation->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Synthesis of a 3-Amino-6-arylpyridin-2-ol Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Amino-6-chloropyridin-2-ol with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
3-Amino-6-chloropyridin-2-olStarting Material1.0 mmol, 144.56 mg
Arylboronic AcidCoupling Partner1.2 mmol (1.2 equiv)
Pd₂(dba)₃Palladium Pre-catalyst0.02 mmol (2 mol%)
XPhosLigand0.04 mmol (4 mol%)
K₂CO₃ (anhydrous)Base2.0 mmol (2.0 equiv)
1,4-DioxaneSolvent5 mL
WaterCo-solvent1 mL
Schlenk flask / Reaction tubeReaction Vessel10-25 mL
Magnetic stirrer and hotplateAgitation and Heating-
Inert gas supply (N₂ or Ar)Anhydrous/Anaerobic Conditions-
TLC plates (Silica gel)Reaction Monitoring-
Ethyl acetate, HexanesSolvents for ChromatographyAs needed
Saturated NaCl solution (Brine)Aqueous Work-upAs needed
Anhydrous MgSO₄ or Na₂SO₄Drying AgentAs needed
Step-by-Step Methodology

Causality Note: The use of an inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction.

  • Reaction Setup:

    • Place a magnetic stir bar into a Schlenk flask.

    • Add 3-Amino-6-chloropyridin-2-ol (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol) to the flask.

    • Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask. Rationale: Degassing the solvents removes dissolved oxygen, further protecting the catalyst. The water co-solvent is often necessary to dissolve the inorganic base.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against a spot of the starting material.

    • The reaction is complete when the starting pyridinol spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Rationale: The brine wash helps to remove any remaining water from the organic layer.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 3-amino-6-arylpyridin-2-ol.

    • Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Schlenk Flask (Pyridinol, Boronic Acid, Catalyst, Ligand, Base) B 2. Purge with Inert Gas (3x Vacuum/N₂ Cycles) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (100 °C, 4-12 h) C->D E 5. Monitor by TLC D->E F 6. Cool and Dilute (EtOAc/Water) E->F G 7. Extraction & Drying F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

3-Amino-6-chloropyridin-2-ol is a highly effective and versatile building block for organic synthesis. The protocol detailed herein for the Suzuki-Miyaura cross-coupling reaction demonstrates a reliable method for C-C bond formation, leveraging the reactivity of the chloro-substituent. By understanding the underlying principles of the reaction mechanism and adhering to careful experimental technique, researchers can successfully employ this valuable intermediate in the synthesis of novel compounds for drug discovery and materials science. The provided protocol serves as a robust starting point, which can be further optimized depending on the specific nature of the coupling partners.

References

  • Cole-Parmer. Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. Available from: [Link]

  • Ma, J. et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1586. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available from: [Link]

  • ChemBK. 3-AMINO-PYRIDIN-2-OL. (2024-04-09). Available from: [Link]

  • PubChem. 3-Amino-6-chloro-2-picoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Amino-6-chloropyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

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Application

Application Notes: 3-Amino-6-chloropyridin-2-ol as a Versatile Pharmaceutical Intermediate

Abstract This guide provides a comprehensive technical overview of 3-Amino-6-chloropyridin-2-ol (CAS No. 1256808-08-8), a heterocyclic compound of significant interest in pharmaceutical development. Pyridine and pyridino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 3-Amino-6-chloropyridin-2-ol (CAS No. 1256808-08-8), a heterocyclic compound of significant interest in pharmaceutical development. Pyridine and pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This document outlines the physicochemical properties, quality control protocols, synthetic utility, and safety considerations for 3-Amino-6-chloropyridin-2-ol, establishing its role as a valuable and reactive intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). Protocols are designed for researchers, chemists, and drug development professionals to facilitate its effective use in a laboratory setting.

Physicochemical Properties & Structural Analysis

3-Amino-6-chloropyridin-2-ol is a multi-functionalized pyridine derivative. Its utility as an intermediate stems from the distinct reactivity of its three functional groups: a nucleophilic amino group, an electrophilic carbon center bearing a chlorine atom, and the pyridin-2-ol core, which exists in tautomeric equilibrium with its corresponding pyridin-2-one form. This tautomerism is a critical feature of its chemical behavior.

The strategic placement of the amino, chloro, and hydroxyl/oxo groups allows for sequential, regioselective reactions, making it a powerful building block for constructing complex molecular architectures.

Table 1: Physicochemical & Computed Properties

PropertyValueSource
CAS Number 1256808-08-8[3][4][5][6]
Molecular Formula C₅H₅ClN₂O[4][5]
Molecular Weight 144.56 g/mol [4][7][8]
Appearance White to light yellow/brown crystalline powder[9] (Inferred from similar compounds)
Storage 2-8°C, Keep in dark place, inert atmosphere[4]
Solubility Soluble in water and organic solvents[9] (Inferred from 3-Amino-2-hydroxypyridine)
SMILES OC1=NC(Cl)=CC=C1N[4]
Hazard Statements H302, H315, H318, H335[4]
Causality of Reactivity:
  • 3-Amino Group: This primary amine is a potent nucleophile and a site for derivatization through acylation, alkylation, sulfonylation, or formation of ureas and guanidines. Its position ortho to the hydroxyl group allows for potential intramolecular hydrogen bonding and can direct certain electrophilic substitution reactions.

  • 6-Chloro Group: The chlorine atom activates the C6 position for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles like amines or alkoxides. It is also a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds.

  • Pyridin-2-ol / Pyridin-2(1H)-one Tautomerism: The equilibrium between the aromatic alcohol (pyridin-2-ol) and the amide (pyridin-2-one) forms dictates the molecule's reactivity. The pyridin-2-one form is generally favored. The oxygen can be O-alkylated under specific conditions, while the ring nitrogen of the pyridinone can be N-alkylated or N-arylated, a common strategy in drug design.

Quality Control & Analytical Protocols

Ensuring the purity and identity of starting materials is a foundational principle of synthetic chemistry. The following protocols are standard for the validation of 3-Amino-6-chloropyridin-2-ol.

Protocol 1: Standard QC Workflow

This protocol outlines a self-validating system for confirming the identity and purity of the intermediate before its use in a subsequent synthetic step.

Objective: To confirm the identity and assess the purity of a supplied batch of 3-Amino-6-chloropyridin-2-ol.

Methods:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.

Workflow Diagram:

QC_Workflow cluster_0 Step 1: Purity Assessment cluster_1 Step 2: Identity Confirmation cluster_2 Step 3: Structural Verification cluster_3 Decision HPLC HPLC Analysis (Purity >98%?) LCMS LC-MS Analysis (Correct Mass?) HPLC->LCMS Purity OK Fail FAIL Reject Batch HPLC->Fail Purity <98% NMR NMR Spectroscopy (Correct Structure?) LCMS->NMR Mass OK LCMS->Fail Mass Incorrect Pass PASS Proceed to Synthesis NMR->Pass Structure OK NMR->Fail Structure Incorrect Reaction_Scheme cluster_reactants Reactants & Conditions Intermediate 3-Amino-6-chloropyridin-2-ol Catalyst Pd₂(dba)₃ / Xantphos Amine R-NH₂ (e.g., Aniline) Product Coupled Product Catalyst->Product Buchwald-Hartwig Amination Base Cs₂CO₃ Solvent Dioxane, 100 °C

Caption: Buchwald-Hartwig amination workflow.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry, oven-baked flask, add 3-Amino-6-chloropyridin-2-ol (1.0 eq), the desired amine (e.g., aniline, 1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).

    • Causality: An inert atmosphere (Nitrogen or Argon) is critical because the Palladium(0) catalyst is sensitive to oxidation by air, which would deactivate it. Cesium carbonate is a strong, non-nucleophilic base required for the catalytic cycle.

  • Catalyst Addition: Add the Palladium catalyst, Pd₂(dba)₃ (0.05 eq).

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Causality: Degassing removes dissolved oxygen from the solvent, further protecting the sensitive catalyst.

  • Reaction: Heat the mixture to 100 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Causality: Filtration through Celite is an effective method to remove heterogeneous palladium residues and fine inorganic solids before liquid-liquid extraction.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. Based on the hazard statements for this compound and related structures, the following precautions should be observed. [4][8][10] Table 2: Hazard Information & PPE Requirements

Hazard ClassGHS StatementPictogramRequired PPE
Acute Toxicity, Oral H302: Harmful if swallowedLab Coat, Gloves
Skin Irritation H315: Causes skin irritationLab Coat, Nitrile Gloves
Eye Damage H318: Causes serious eye damagecorrosiveSafety Goggles / Face Shield
Respiratory Irritation H335: May cause respiratory irritationFume Hood, Respirator (if handling large quantities)
  • Handling: Always handle 3-Amino-6-chloropyridin-2-ol in a well-ventilated chemical fume hood. [9]Avoid generating dust. Ensure emergency eye wash stations and safety showers are accessible.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), away from oxidizing agents and direct light. [4][9]Storing under an inert atmosphere (e.g., argon) is recommended to prevent degradation. [4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

3-Amino-6-chloropyridin-2-ol is a strategically functionalized heterocyclic intermediate with significant potential in pharmaceutical synthesis. Its defined points of reactivity—the amino group, the chloro group, and the pyridinone system—provide chemists with a versatile toolkit for creating diverse and complex molecules. The protocols and data presented in this guide offer a foundational framework for its effective and safe utilization in drug discovery and development programs.

References

  • European Patent Office. Production of 3,5,6-trichloro-pyridin-2-ol and novel intermediates thereof - EP 0341585 A1.
  • Google Patents. Process for producing 3-(aminomethyl)-6-chloropyridines - EP0791583B1.
  • ChemBK. 3-AMINO-PYRIDIN-2-OL. Available at: [Link]

  • Reagentia. 3-amino-6-chloropyridin-2-ol (1 x 100 mg). Available at: [Link]

  • PubChem. 3-Amino-5-chloro-2-hydroxypyridine. Available at: [Link]

  • PubChem. 3-Amino-2-pyridinol. Available at: [Link]

  • Google Patents. Preparation of 2-chloro-3-aminopyridine - US3838136A.
  • Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - CN109305935A.
  • Google Patents. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - CN101565400B.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubChem. 3-Amino-6-chloro-2-picoline. Available at: [Link]

  • ResearchGate. Scheme 1. Reactions of 3amino-2-hydroxypyridine (1) and.... Available at: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • Google Patents. Synthetic method of 2-amino-3,5-dichloropyridine - CN104016908A.
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  • TYSCHEM. Pyridine series intermediates. Available at: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • PubChem. 6-Amino-3-chloropyridazine. Available at: [Link]

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Method

Suzuki coupling reactions involving 3-Amino-6-chloropyridin-2-ol

Executive Summary The scaffold 3-Amino-6-chloropyridin-2-ol (1) is a high-value intermediate, particularly in the synthesis of SHP2 allosteric inhibitors and other kinase-targeted therapeutics. However, its reactivity pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Amino-6-chloropyridin-2-ol (1) is a high-value intermediate, particularly in the synthesis of SHP2 allosteric inhibitors and other kinase-targeted therapeutics. However, its reactivity profile is deceptive. While the C6-chloride appears to be a standard handle for oxidative addition, the adjacent 3-amino and 2-hydroxy groups create a "perfect storm" for palladium catalyst deactivation via bidentate chelation and tautomeric interference .

This Application Note provides a scientifically grounded guide to overcoming these hurdles. We present a mechanistic analysis of the failure modes and two validated protocols: a Direct Coupling Method using Third-Generation Buchwald Precatalysts for rapid discovery, and a Protection-Based Method for scalable process chemistry.

Chemo-Structural Analysis: The "Pyridone Trap"

To successfully couple this substrate, one must understand the species present in solution.

  • Tautomeric Equilibrium: In solution, (1) exists predominantly as the 2-pyridone tautomer (lactam form), not the 2-hydroxypyridine (lactim form).

  • Catalyst Poisoning: The 3-amino group and the 2-oxo oxygen are positioned to form a stable 5-membered chelate ring with the Palladium center. This displaces the phosphine ligands required for the catalytic cycle, leading to the formation of catalytically inactive Pd-complexes (Pd-black precipitation).

  • Electronic Deactivation: The electron-rich amino group at C3 donates electron density into the ring, slightly deactivating the C6-Cl bond towards oxidative addition compared to a simple chloropyridine.

Visualizing the Challenge

ChelationTrap cluster_legend Mechanism of Failure Substrate 3-Amino-6-chloropyridin-2-ol (Substrate) Tautomer Pyridone Tautomer (Dominant Species) Substrate->Tautomer Equilibrium (K_eq > 1) Chelation Pd-Chelate Complex (Catalyst Poison) Tautomer->Chelation + Pd(0)/L (Fast Binding) Product Coupled Biaryl (Desired Product) Tautomer->Product + Ar-B(OH)2 (Slow Pathway)

Figure 1: The thermodynamic trap where the substrate binds the catalyst (Red path) faster than the catalytic cycle proceeds (Green path).

Optimization Strategy & Ligand Selection

Standard ligands like PPh3 or dppf are often insufficient because they cannot compete with the substrate's chelating ability. The solution lies in using bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

ComponentRecommendationRationale
Catalyst XPhos Pd G2 or SPhos Pd G2 The "G2" precatalysts ensure rapid generation of the active Pd(0) species even at room temperature. The bulky XPhos ligand prevents the substrate from coordinating to the Pd center.
Base K3PO4 (aq) or Cs2CO3 Mild enough to avoid harsh deprotonation of the amide (which would increase Pd affinity) but strong enough to activate the boronic acid.
Solvent 1,4-Dioxane/Water (4:1) Water is critical for the transmetallation step. Dioxane solubilizes the polar pyridone substrate.
Additives None Avoid amine bases (TEA, DIPEA) which can further coordinate to Pd.

Experimental Protocols

Method A: Direct Coupling (High Throughput / Discovery)

Best for: Small scale (<100 mg), library synthesis, rapid analoging.

Reagents:

  • Substrate: 3-Amino-6-chloropyridin-2-ol (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).

  • Degassing: Add the solvent mixture (0.1 M concentration relative to substrate). Sparge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst decomposition.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 - 0.05 equiv) quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80 °C for 2–4 hours.

    • Note: Monitor by LCMS. If conversion stalls, add an additional 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and water. Adjust aqueous layer pH to ~6-7 (the product is amphoteric). Extract with EtOAc (x3).

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; ensure the column is flushed well.

Method B: Protected Route (Process / Scale-Up)

Best for: Large scale (>1g), difficult boronic acids, or when Method A fails.

Rationale: Protecting the amine as a carbamate (Boc) breaks the chelation motif, turning the "poison" into a standard aryl chloride.

Workflow Diagram:

Workflow Start Start: 3-Amino-6-chloropyridin-2-ol Step1 Step 1: Protection (Boc2O, THF, Reflux) Start->Step1 Break Chelation Intermediate Intermediate: N-Boc-3-amino-6-chloropyridin-2-ol Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Intermediate->Step2 Standard Conditions Step3 Step 3: Deprotection (HCl/Dioxane or TFA) Step2->Step3 Coupled Boc-Intermediate Final Final Product: 3-Amino-6-arylpyridin-2-ol Step3->Final Quantitative Yield

Figure 2: The protection strategy bypasses the catalyst poisoning mechanism, allowing the use of cheaper catalysts like Pd(dppf)Cl2.

Step-by-Step Protocol (Method B):

  • Protection: Reflux the substrate with Boc2O (1.1 equiv) in THF for 4 hours. Isolate the N-Boc intermediate.

  • Coupling: React the N-Boc intermediate with Boronic Acid (1.1 equiv), Pd(dppf)Cl2 (2 mol%), and K2CO3 (2.0 equiv) in Dioxane/Water at 90 °C.

    • Advantage:[1][2][3] The reaction is cleaner and requires less expensive catalysts.

  • Deprotection: Treat the coupled product with 4N HCl in Dioxane at RT for 1 hour to yield the final salt.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch from PPh3/dppf to XPhos or BrettPhos . Increase catalyst loading to 5 mol%.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or Trifluoroborates (Molander salts). Lower temperature to 60 °C.
Pd Black Formation Catalyst DecompositionEnsure rigorous degassing. Add the catalyst last.
Product Stuck in Aqueous Amphoteric NatureThe product has both basic NH2 and acidic OH. Adjust pH to the isoelectric point (usually pH 6-7) before extraction, or use n-Butanol for extraction.

References

  • Catalyst Poisoning by Heterocycles: Vertex Pharmaceuticals. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2017. [Link]

  • Buchwald Precatalysts (General Protocol): Massachusetts Institute of Technology. "Palladium-Catalyzed Cross-Coupling Reactions." Buchwald Lab Protocols. [Link]

  • SHP2 Inhibitor Synthesis (Contextual Application): National Institutes of Health (NIH). "Discovery of SHP2 allosteric inhibitors." PubMed Central. [Link]

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 3-Amino-6-chloropyridin-2-ol and palladium catalysts before handling.

Sources

Application

Application Notes and Protocols for N-Alkylation of 3-Amino-6-chloropyridin-2-ol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed technical guide for the N-alkylation of 3-amino-6-chloropyridin-2-ol, a valuable heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the N-alkylation of 3-amino-6-chloropyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry. The protocol herein is designed to favor selective N-alkylation at the pyridinone nitrogen, a critical transformation for the synthesis of a diverse range of bioactive molecules. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and discusses critical parameters that ensure high yield and selectivity.

Introduction

3-Amino-6-chloropyridin-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring amino, chloro, and hydroxyl/pyridone functionalities, offers multiple avenues for chemical modification. The N-alkylation of the pyridin-2-one tautomer is a particularly important reaction, as it introduces substituents that can significantly modulate the biological activity of the resulting molecules. However, the presence of multiple nucleophilic sites—the exocyclic amino group, the pyridone nitrogen, and the oxygen of the pyridin-2-ol tautomer—presents a selectivity challenge. This guide provides a robust protocol to achieve selective N-alkylation, a crucial step in many synthetic routes.

Tautomerism of 3-Amino-6-chloropyridin-2-ol

It is essential to recognize that 3-amino-6-chloropyridin-2-ol exists in tautomeric equilibrium with 3-amino-6-chloro-1H-pyridin-2-one. The pyridin-2-one form is generally the major tautomer in solution and is the relevant species for the desired N-alkylation.

Caption: Generalized mechanism for the N-alkylation of 3-amino-6-chloro-1H-pyridin-2-one.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
3-Amino-6-chloropyridin-2-ol≥98%Commercial Source
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Reagent GradeCommercial Source
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercial Source
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of 3-amino-6-chloropyridin-2-ol using an alkyl halide.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridin-2-ol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Exemplary Reaction Conditions
Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Expected Outcome
IodomethaneK₂CO₃ (1.5)DMF602-4High yield of N-methylated product
Ethyl bromideK₂CO₃ (1.5)DMF703-5Good yield of N-ethylated product
Benzyl bromideK₂CO₃ (1.5)DMF804-6High yield of N-benzylated product
Allyl bromideK₂CO₃ (1.5)Acetonitrile602-4Good yield of N-allylated product

Trustworthiness and Self-Validation

To ensure the integrity of the experimental outcome, the following validation steps are recommended:

  • Spectroscopic Analysis: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-H proton signal from the pyridone in the ¹H NMR spectrum and the appearance of new signals corresponding to the alkyl group are key indicators of successful N-alkylation.

  • Chromatographic Purity: Assess the purity of the final product by High-Performance Liquid Chromatography (HPLC).

  • Regioselectivity Confirmation: Use 2D NMR techniques (e.g., HMBC) to confirm that alkylation has occurred on the pyridone nitrogen and not on the exocyclic amino group or the oxygen atom.

Authoritative Grounding and Key Insights

The choice of a non-nucleophilic base like potassium carbonate is crucial to favor N-alkylation over O-alkylation. Stronger bases, such as sodium hydride, could increase the proportion of the O-alkylated side product. Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the reactants and stabilize the intermediate pyridin-2-olate anion. [1]The reactivity of the alkylating agent also plays a significant role, with iodides and bromides being more reactive than chlorides. [1]For less reactive alkylating agents, increasing the reaction temperature may be necessary.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Assemble Reaction Components Setup Reaction Setup: - 3-Amino-6-chloropyridin-2-ol - Anhydrous DMF - Anhydrous K₂CO₃ Start->Setup Stir Stir at Room Temperature (15-30 min) Setup->Stir Add_Alkyl_Halide Add Alkyl Halide (dropwise) Stir->Add_Alkyl_Halide Heat_Monitor Heat to 60-80 °C Monitor by TLC/LC-MS Add_Alkyl_Halide->Heat_Monitor Workup Aqueous Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with Brine Heat_Monitor->Workup Dry_Concentrate Dry over Na₂SO₄ and Concentrate Workup->Dry_Concentrate Purify Purification: Silica Gel Column Chromatography Dry_Concentrate->Purify Characterize Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC Purify->Characterize End End: Pure N-Alkylated Product Characterize->End

Caption: Step-by-step experimental workflow for the N-alkylation procedure.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of 3-Chloro-2-ethylpyridine.
  • MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
  • Sciforum. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.
  • Google Patents. Process for the N-alkylation of aminopyridines.
  • ResearchGate. A Facile N-Monoalkylation of Aminopyridines.
  • ACS Publications. Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts.

Sources

Method

Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Amino-6-chloropyridin-2-ol für das biologische Screening

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von 3-Amino-6-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von 3-Amino-6-chloropyridin-2-ol. Diese heterozyklische Verbindung stellt ein wertvolles Ausgangsmaterial (Scaffold) für die Entwicklung von Molekülbibliotheken dar, die für das biologische Screening in der Wirkstoffforschung von großer Bedeutung sind. Die hier beschriebenen Strategien ermöglichen die systematische Modifikation an drei reaktiven Positionen des Moleküls und eröffnen somit den Zugang zu einer breiten chemischen Vielfalt.

Wissenschaftlicher Hintergrund und strategische Überlegungen

Pyridin- und insbesondere Pyridin-2(1H)-on-Strukturen sind zentrale Bausteine in einer Vielzahl von pharmazeutisch aktiven Substanzen. Ihre Fähigkeit, Wasserstoffbrückenbindungen auszubilden und an katalytischen Prozessen in Enzymen teilzunehmen, macht sie zu einem "privilegierten Scaffold" in der medizinischen Chemie. Das Molekül 3-Amino-6-chloropyridin-2-ol bietet durch seine spezifische funktionelle Ausstattung drei orthogonale Angriffspunkte für die Derivatisierung, was eine umfassende Exploration des chemischen Raumes um dieses Kerngerüst herum ermöglicht.

Die strategische Planung der Derivatisierung ist entscheidend für die Erstellung einer qualitativ hochwertigen und diversen Substanzbibliothek. Die drei primären reaktiven Zentren sind:

  • Die Aminogruppe in Position 3: Ideal für die Einführung von Amidbindungen, die eine große Vielfalt an Seitenketten ermöglichen und oft für die Interaktion mit biologischen Zielmolekülen entscheidend sind.

  • Das Chloratom in Position 6: Ein exzellenter "Griff" für Palladium-katalysierte Kreuzkupplungsreaktionen, insbesondere die Suzuki-Miyaura-Kupplung, um (Hetero-)Aryl-Substituenten einzuführen, die die sterischen und elektronischen Eigenschaften des Moleküls maßgeblich beeinflussen.

  • Die Hydroxylgruppe in Position 2 (im Tautomeren Gleichgewicht mit dem Pyridon-Sauerstoff): Ermöglicht O-Alkylierungen zur Einführung von Ether-Seitenketten, was die Löslichkeit und die pharmakokinetischen Eigenschaften der Derivate modulieren kann.

Die Reihenfolge dieser Modifikationen kann die Gesamtausbeute und die Reinheit der Produkte beeinflussen. Eine sorgfältige Planung der Syntheseroute ist daher unerlässlich.

Derivatisierungsstrategien und Protokolle

Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert. Forscher werden ermutigt, diese Bedingungen je nach Substrat und gewünschtem Ergebnis zu optimieren.

Strategie 1: N-Acylierung der Aminogruppe in Position 3

Die Acylierung der Aminogruppe ist eine robuste und vielseitige Methode, um eine breite Palette von funktionellen Gruppen einzuführen. Die Wahl des Kopplungsreagenzes ist entscheidend, um eine hohe Ausbeute zu erzielen und Nebenreaktionen zu minimieren, insbesondere bei heterozyklischen Aminen, deren Nukleophilie reduziert sein kann.

Kausale Begründung der Methodik: Die Verwendung von HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) als Kopplungsreagenz wird aufgrund seiner hohen Effizienz bei der Amidbindungsknüpfung, auch bei wenig reaktiven Aminen, und seiner geringen Neigung zur Racemisierung von chiralen Carbonsäuren empfohlen. DIPEA (N,N-Diisopropylethylamin) dient als nicht-nukleophile Base, um das bei der Reaktion freigesetzte Proton abzufangen, ohne mit der aktivierten Carbonsäure zu konkurrieren. DMF (Dimethylformamid) ist ein polares aprotisches Lösungsmittel, das die meisten organischen Säuren, das Kopplungsreagenz und das Substrat gut löst.

Experimentelles Protokoll: Allgemeine Vorschrift zur N-Acylierung

  • Vorbereitung: In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre (Argon oder Stickstoff) wird die gewünschte Carbonsäure (1.2 Äquivalente) in wasserfreiem DMF gelöst.

  • Aktivierung: HATU (1.2 Äquivalente) und DIPEA (2.5 Äquivalente) werden zur Lösung hinzugefügt. Die Mischung wird bei Raumtemperatur für 15-20 Minuten gerührt, um die Carbonsäure zu aktivieren.

  • Kopplung: Eine Lösung von 3-Amino-6-chloropyridin-2-ol (1.0 Äquivalent) in einem minimalen Volumen an wasserfreiem DMF wird zur aktivierten Säuremischung zugetropft.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktionsmischung mit Ethylacetat verdünnt und nacheinander mit 5%iger wässriger LiCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-Acyl-Derivat zu erhalten.

ReagenzMolare ÄquivalenteFunktion
3-Amino-6-chloropyridin-2-ol1.0Substrat
Carbonsäure (R-COOH)1.2Acylierungsreagenz
HATU1.2Kopplungsreagenz
DIPEA2.5Nicht-nukleophile Base
DMF (wasserfrei)-Lösungsmittel
Strategie 2: Suzuki-Miyaura-Kreuzkupplung am Chloratom in Position 6

Die Suzuki-Miyaura-Kupplung ist eine der leistungsfähigsten Methoden zur Bildung von C-C-Bindungen. Bei 2-Chlorpyridinen kann die Reaktion aufgrund der Koordination des Pyridin-Stickstoffs an das Palladium-Zentrum, was zur Deaktivierung des Katalysators führen kann, eine Herausforderung darstellen.[1] Die Wahl des Liganden und der Base ist daher von entscheidender Bedeutung für den Erfolg.

Kausale Begründung der Methodik: Die Verwendung eines Katalysatorsystems, bestehend aus einem Palladium-Präkatalysator wie Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0)) und einem sperrigen, elektronenreichen Phosphinliganden wie XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), hat sich als äußerst effektiv für die Kupplung von (hetero)aryl-chloriden erwiesen.[2] Der Ligand fördert die oxidative Addition des C-Cl-Bindung an das Pd(0)-Zentrum und beschleunigt die reduktive Eliminierung, was den katalytischen Zyklus effizienter macht.[3][4] Kaliumphosphat (K₃PO₄) ist eine ausreichend starke Base, um das Organoboran zu aktivieren, aber oft milder als Alkalihydroxide, was die Toleranz gegenüber funktionellen Gruppen verbessert. Ein Lösungsmittelgemisch aus Dioxan und Wasser ist typisch für Suzuki-Reaktionen, da es sowohl die organischen als auch die anorganischen Komponenten löst.[5]

Experimentelles Protokoll: Allgemeine Vorschrift zur Suzuki-Miyaura-Kupplung

  • Vorbereitung: Ein Reaktionsgefäß wird mit 3-Amino-6-chloropyridin-2-ol (oder einem seiner N-acylierten Derivate) (1.0 Äquivalent), der entsprechenden (Hetero-)Arylboronsäure (1.5 Äquivalente) und K₃PO₄ (3.0 Äquivalente) beschickt.

  • Katalysatorzugabe: Pd₂(dba)₃ (2-5 mol%) und XPhos (4-10 mol%) werden unter Inertgasatmosphäre hinzugefügt.

  • Lösungsmittel: Ein entgastes Gemisch aus 1,4-Dioxan und Wasser (typischerweise im Verhältnis 4:1 bis 10:1) wird hinzugefügt.

  • Reaktion: Die Reaktionsmischung wird unter Rückfluss (ca. 100 °C) erhitzt, bis die Umsetzung (DC- oder LC-MS-Kontrolle) vollständig ist (typischerweise 8-16 Stunden).

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die Mischung durch eine kurze Kieselgelsäule (Celite-Pad) filtriert, um die Palladium-Rückstände zu entfernen, und mit Ethylacetat nachgespült. Das Filtrat wird mit Wasser gewaschen.

  • Reinigung: Die organische Phase wird getrocknet, eingeengt und das Produkt durch Säulenchromatographie oder Kristallisation gereinigt.

KomponenteEmpfohlene MengeFunktion
(Derivatisiertes) Substrat1.0 ÄquivalentElektrophil
(Hetero-)Arylboronsäure1.5 ÄquivalenteNukleophil
Pd₂(dba)₃2-5 mol%Palladium-Präkatalysator
XPhos4-10 mol%Ligand
K₃PO₄3.0 ÄquivalenteBase
1,4-Dioxan / H₂O-Lösungsmittel
Strategie 3: O-Alkylierung der Hydroxyl-/Pyridon-Gruppe

Die Alkylierung am Sauerstoffatom der 2-Hydroxypyridin/Pyridon-Tautomeren führt zur Bildung von 2-Alkoxypyridin-Derivaten. Die Selektivität (O- vs. N-Alkylierung) kann eine Herausforderung sein. Die Verwendung einer geeigneten Base und eines geeigneten Lösungsmittels ist entscheidend, um die O-Alkylierung zu favorisieren.

Kausale Begründung der Methodik: Die Verwendung einer starken, aber sterisch gehinderten Base wie Natriumhydrid (NaH) deprotoniert selektiv die Hydroxylgruppe und erzeugt das reaktivere Alkoholat. Die Reaktion in einem aprotischen, polaren Lösungsmittel wie DMF oder THF (Tetrahydrofuran) begünstigt die Sₙ2-Reaktion des Alkoholats mit dem Alkylhalogenid. Die Durchführung der Reaktion bei 0 °C während der Deprotonierung und anschließendem langsamen Erwärmen ermöglicht eine kontrollierte Reaktion.

Experimentelles Protokoll: Allgemeine Vorschrift zur O-Alkylierung

  • Vorbereitung: Das 3-Amino-6-chloropyridin-2-ol-Derivat (1.0 Äquivalent) wird in wasserfreiem THF oder DMF unter Argonatmosphäre gelöst und auf 0 °C gekühlt.

  • Deprotonierung: Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1.2 Äquivalente) wird portionsweise vorsichtig zu der gekühlten Lösung gegeben. Die Mischung wird bei 0 °C für 30 Minuten gerührt, bis die Wasserstoffentwicklung aufhört.

  • Alkylierung: Das Alkylhalogenid (z.B. Alkylbromid oder -iodid, 1.2 Äquivalente) wird langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 4-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach vollständiger Reaktion wird die Mischung vorsichtig mit Wasser oder einer gesättigten NH₄Cl-Lösung gequencht. Die wässrige Phase wird mehrmals mit Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden getrocknet, eingeengt und das Rohprodukt durch Säulenchromatographie gereinigt.

ReagenzMolare ÄquivalenteFunktion
Pyridin-2-ol Substrat1.0Substrat
Natriumhydrid (NaH)1.2Base
Alkylhalogenid (R-X)1.2Elektrophil
THF oder DMF (wasserfrei)-Lösungsmittel

Logischer Arbeitsablauf und Visualisierung

Ein typischer Arbeitsablauf zur Erstellung einer Derivatbibliothek ausgehend von 3-Amino-6-chloropyridin-2-ol kann modular aufgebaut sein. Die folgende Visualisierung zeigt eine mögliche dreistufige Synthesestrategie.

Derivatization_Workflow cluster_0 Stufe 1: Kernmodifikation cluster_1 Stufe 2: Diversifizierung durch Kreuzkupplung cluster_2 Stufe 3: Finale Modifikation A 3-Amino-6-chloropyridin-2-ol B N-Acylierte Derivate (Bibliothek R¹) A->B N-Acylierung (R¹-COOH, HATU) C N-Acyl-6-Aryl-Derivate (Bibliothek R¹-R²) B->C Suzuki-Kupplung (R²-B(OH)₂, Pd-Kat.) D Finale Derivate (Bibliothek R¹-R²-R³) C->D O-Alkylierung (R³-X, NaH)

Abbildung 1: Modulare Synthesestrategie zur Derivatisierung.

Anwendung im biologischen Screening

Die synthetisierten Derivatbibliotheken können in einer Vielzahl von biologischen Assays eingesetzt werden, um neue Leitstrukturen zu identifizieren. Derivate von 3-Aminopyridin-2(1H)-on wurden bereits erfolgreich als Inhibitoren von Kinasen wie MPS1 und Aurora-Kinasen sowie als HIV-1-Reverse-Transkriptase-Inhibitoren identifiziert.[2][6] Dies unterstreicht das hohe Potenzial dieses Scaffolds.

Screening-Kaskade: Ein typischer Prozess für das Screening der neu synthetisierten Verbindungen ist in der folgenden Kaskade dargestellt.

Screening_Cascade A Synthetisierte Derivatbibliothek B Primäres Screening (High-Throughput Screening, HTS) A->B C Identifizierung von 'Hits' B->C D Sekundär-Assays (Dosis-Wirkung, Selektivität) C->D Hit-Bestätigung E Validierte 'Leads' D->E F Leitstrukturoptimierung (SAR-Studien) E->F Hit-to-Lead G Präklinische Kandidaten F->G

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 3-Amino-6-chloropyridin-2-ol

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-Amino-6-chloropyridin-2-ol, a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-Amino-6-chloropyridin-2-ol, a key intermediate in pharmaceutical synthesis. The inherent polar and ionizable nature of the analyte presents unique chromatographic challenges, including poor retention and peak asymmetry on traditional C18 phases. This guide details a systematic approach to method development, focusing on the critical role of mobile phase pH in controlling analyte retention and selectivity. The final isocratic method provides excellent separation of the main analyte from its degradation products, generated under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The protocol is fully described, including system suitability criteria and a comprehensive forced degradation study, making it suitable for quality control and stability testing in regulated environments.

Introduction: The Analytical Challenge

3-Amino-6-chloropyridin-2-ol is a heterocyclic compound of significant interest as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and specific analytical method is required to quantify the purity of 3-Amino-6-chloropyridin-2-ol and to detect any related substances or degradation products.[1]

The structure of 3-Amino-6-chloropyridin-2-ol, featuring a basic amino group and an acidic/basic pyridinol moiety, makes it an ionizable and polar compound.[2] This presents a significant challenge for traditional RP-HPLC, where such compounds often exhibit poor retention and asymmetrical peak shapes due to strong interactions with residual silanols on the stationary phase. The development of a stability-indicating method—one that can unequivocally separate the analyte from its degradation products—is essential for accurate stability assessment.[3] This application note provides a comprehensive guide to developing and applying such a method, grounded in an understanding of the analyte's physicochemical properties and guided by regulatory standards.[4]

Analyte Properties & Method Development Strategy

A successful HPLC method is built upon a foundational understanding of the analyte's properties and a logical development strategy.

Physicochemical Properties and Chromatographic Considerations
  • Structure: 3-Amino-6-chloropyridin-2-ol contains an aromatic pyridine ring with amino, chloro, and hydroxyl substituents.

  • Ionization: The molecule possesses a basic amino group and a pyridinol group which can act as either a weak acid or base. This amphoteric nature means its net charge is highly dependent on the mobile phase pH. Controlling pH is therefore the most critical parameter for achieving reproducible retention and good peak shape.[5][6]

  • Polarity: The presence of amino and hydroxyl groups makes the molecule relatively polar, suggesting that a mobile phase with a higher aqueous content will be necessary to achieve adequate retention on a C18 column.

Causality-Driven Method Development

The goal is to develop an isocratic RP-HPLC method that is both robust and specific. The development process follows a logical progression, with each choice directly addressing the challenges posed by the analyte.

  • Column Selection: A modern, high-purity, end-capped C18 column is selected as the starting point. These columns minimize the availability of free silanols, reducing the secondary ionic interactions that cause peak tailing with basic compounds.

  • Mobile Phase pH Optimization: This is the most critical factor. The pH must be controlled with a buffer to ensure consistent analyte ionization.[7] For a basic analyte, operating at a pH at least 2 units away from its pKa ensures it is in a single ionic state, leading to sharper, more symmetrical peaks.[8] A pH of 7.0 is chosen to neutralize the primary amine group, thus enhancing retention through hydrophobic interactions. A phosphate buffer is selected for its effectiveness in this pH range.[7]

  • Organic Modifier Selection: Acetonitrile (ACN) is generally preferred over methanol for reversed-phase chromatography of polar analytes as it often provides better peak efficiency and lower backpressure. The percentage of ACN is optimized to achieve a retention time that allows for good resolution from the solvent front and any early-eluting impurities without being excessively long.

  • Detection Wavelength: A UV-Vis spectrophotometric scan of 3-Amino-6-chloropyridin-2-ol in the mobile phase diluent is performed to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for the purity assay. For many aminopyridine derivatives, a wavelength between 270 nm and 280 nm is effective.[9][10]

// Node Definitions Analyte [label="Analyte Characterization\n(Polarity, pKa)", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="Column Selection\n(High-Purity C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; MobilePhase [label="Mobile Phase Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; pH [label="pH & Buffer Selection\n(pH 7.0 Phosphate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organic [label="Organic Modifier\n(Acetonitrile %)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Wavelength Selection\n(UV Scan for λmax)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimization [label="Method Optimization\n(Isocratic Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ForcedDeg [label="Forced Degradation\n(ICH Q1A)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation [label="Method Validation\n(ICH Q2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Analyte -> Column -> MobilePhase; MobilePhase -> pH; MobilePhase -> Organic; {pH, Organic} -> Optimization; Detection -> Optimization; Optimization -> ForcedDeg -> Validation; } dott Figure 1: Logical workflow for the development of the HPLC purity method.

Optimized HPLC Method & Protocol

The following section provides the finalized chromatographic conditions and a detailed protocol for sample analysis.

Table of Chromatographic Conditions
ParameterCondition
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax, Waters Symmetry)
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Run Time 15 minutes
Protocol 1: Step-by-Step Analytical Procedure

A. Mobile Phase Preparation (20 mM Potassium Phosphate, pH 7.0 : ACN (70:30))

  • Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 7.0 ± 0.05 with a dilute potassium hydroxide solution.

  • Filter the aqueous buffer through a 0.45 µm nylon membrane filter.

  • Combine 700 mL of the filtered buffer with 300 mL of HPLC-grade acetonitrile.

  • Mix thoroughly and degas by sonication or helium sparging.

B. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of 3-Amino-6-chloropyridin-2-ol reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of sample diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

C. Sample Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the 3-Amino-6-chloropyridin-2-ol sample into a 100 mL volumetric flask.

  • Follow steps B.2 and B.3 for dissolution and dilution.

D. Chromatographic Run Sequence

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample diluent (blank) to ensure no system contamination.

  • Make five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution(s).

  • Inject a standard solution after every 6-10 sample injections to bracket the samples and monitor system performance.

Method Validation: Ensuring a Self-Validating System

A method is only trustworthy if it is validated for its intended purpose. For a purity assay, the most critical validation parameter is specificity, which is demonstrated through a forced degradation study.

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. The following criteria should be met from the five replicate injections of the standard solution:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity and Forced Degradation Study

A forced degradation study is performed to demonstrate that the analytical method can effectively separate the main analyte peak from any potential degradation products, thus proving it is "stability-indicating".[11] This is a core requirement of the ICH Q1A(R2) guideline.[12] The study involves subjecting the analyte to various stress conditions more severe than those used in accelerated stability testing.[11][12]

// Node Definitions Analyte [label="3-Amino-6-chloropyridin-2-ol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; Acid [label="Acid Hydrolysis\n(e.g., HCl, heat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Hydrolysis\n(e.g., NaOH, heat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation\n(e.g., H₂O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Thermal Stress\n(Dry Heat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Photo [label="Photolytic Stress\n(UV/Vis Light)", fillcolor="#F1F3F4", fontcolor="#202124"];

Deg1 [label="Dehalogenation Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deg2 [label="Oxidized Impurities\n(e.g., N-oxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deg3 [label="Other Degradants", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Analyte -> {Acid, Base, Oxidation, Thermal, Photo} [dir=none]; Acid -> Deg1; Base -> Deg1; Oxidation -> Deg2; Thermal -> Deg3; Photo -> Deg3; } dott Figure 2: Potential degradation pathways for 3-Amino-6-chloropyridin-2-ol.

Protocol 2: Forced Degradation Procedure

Objective: To achieve 5-20% degradation of the active ingredient. Adjust stress duration or reagent concentration if degradation is outside this range.

A. Stock Solution: Prepare a 1.0 mg/mL solution of 3-Amino-6-chloropyridin-2-ol in a 50:50 mixture of acetonitrile and water.

B. Acid Hydrolysis

  • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

  • Heat at 60 °C for 4 hours.

  • Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.

  • Dilute to a final concentration of 0.1 mg/mL with mobile phase and inject.

C. Base Hydrolysis

  • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

  • Keep at room temperature for 2 hours.

  • Neutralize with 1 mL of 0.1 M HCl.

  • Dilute to a final concentration of 0.1 mg/mL with mobile phase and inject.

D. Oxidative Degradation

  • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep at room temperature for 6 hours, protected from light.

  • Dilute to a final concentration of 0.1 mg/mL with mobile phase and inject.

E. Thermal Degradation

  • Spread a thin layer of the solid analyte in a petri dish.

  • Place in an oven at 105 °C for 24 hours.[13]

  • Prepare a 0.1 mg/mL solution of the stressed solid in mobile phase and inject.

F. Photolytic Degradation

  • Expose the solid analyte to UV light (200 Watt hours/square meter) and visible light (1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.[13]

  • Prepare a 0.1 mg/mL solution of the stressed solid in mobile phase and inject.

The results of the forced degradation study should show that all degradation peaks are baseline-resolved from the main analyte peak, confirming the method's specificity.

Data Analysis and Conclusion

The purity of 3-Amino-6-chloropyridin-2-ol is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This application note describes a simple, specific, and robust isocratic RP-HPLC method for the purity determination of 3-Amino-6-chloropyridin-2-ol. The systematic development approach, centered on controlling the mobile phase pH, successfully overcomes the challenges associated with analyzing this polar and ionizable compound. The comprehensive forced degradation study validates the method as stability-indicating, making it a reliable tool for quality control and regulatory submissions in the pharmaceutical industry.[4][14]

References

  • PubChem. 3-Amino-6-chloropyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. [Link]

  • Chinese Journal of Chromatography. (2021). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • Wang, L., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(14). [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Agilent Technologies. (2013). Control pH During Method Development for Better Chromatography. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 168-179. [Link]

  • Memmert. (2019). Stability tests according to ICH Q1A (R2). [Link]

  • PubChem. 3-Amino-6-chloro-2-picoline. National Center for Biotechnology Information. [Link]

  • Asian Journal of Research in Chemistry. (2020). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Shin, H. S., et al. (1987). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 33(5), 834-836. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate. (2020). Optimization of chromatography conditions : How to optimize the ph of the mobile phase? [Link]

  • Jayanthi, S., & Sivasamy, A. (2014). Microbial Degradation of Pyridine and Its Derivatives. Journal of Bioremediation & Biodegradation, 5(5). [Link]

  • BINDER GmbH. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. [Link]

  • Nicolas, P., & Leroy, P. (1995). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 40(5-6), 311-316. [Link]

  • PubChem. 3-Amino-2-chloro-6-picoline. National Center for Biotechnology Information. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Saini, B., & Sharma, A. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 11(2). [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Amino-2-chloropyridine (CAS 6298-19-7). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. [Link]

  • Slideshare. (2023). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Amino-6-chloropyridin-2-ol

Welcome to the technical support center for the purification of 3-Amino-6-chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-6-chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important chemical intermediate. The content is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter in the lab.

Section 1: Understanding the Molecule and Initial Assessment

3-Amino-6-chloropyridin-2-ol is a substituted pyridinol derivative containing both a basic amino group and an acidic hydroxyl group, making it an amphoteric compound. Its purity is critical for subsequent synthetic steps, as impurities can lead to side reactions, lower yields, and complications in the final product's purity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Amino-6-chloropyridin-2-ol?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as precursors like 2,6-dichloro-3-nitropyridine or related compounds.

  • Regioisomers: Isomers formed during substitution reactions.

  • Over-aminated or Over-hydrolyzed Byproducts: Depending on the reaction conditions.

  • Polymeric Materials: Dark, tar-like substances that can form under harsh reaction conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup.

Q2: What are the primary purification techniques for this class of compounds?

A2: The most effective methods for purifying aminopyridine derivatives are recrystallization, silica gel column chromatography, and acid-base extraction.[1][2] A combination of these techniques is often necessary to achieve high purity.

Q3: My crude product is a dark, sticky oil. Where do I even begin?

A3: A dark, oily crude product suggests the presence of significant polymeric impurities or residual solvent. An initial "trituration" is often a good starting point. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). This can often coax the product to solidify and removes a significant portion of the colored impurities, making subsequent purification steps more manageable.

Section 2: Troubleshooting Purification Workflows

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Purification Strategy Decision Workflow

The first step is to select an appropriate purification strategy based on the nature of the crude material and the impurities present.

G start Assess Crude Product is_solid Is the crude material a solid? start->is_solid is_soluble Are there known soluble impurities? is_solid->is_soluble Yes triturate Triturate with a non-polar solvent is_solid->triturate No is_basic_acidic Are impurities primarily acidic or basic? is_soluble->is_basic_acidic No recrystallize Recrystallization is_soluble->recrystallize Yes is_separable Are spots well-separated on TLC? is_basic_acidic->is_separable No acid_base Acid-Base Extraction is_basic_acidic->acid_base Yes chromatography Column Chromatography is_separable->chromatography Yes combine Combine Techniques (e.g., Acid-Base then Recrystallization) is_separable->combine No triturate->is_solid

Caption: Decision tree for selecting a purification method.

Recrystallization Troubleshooting

Q4: I can't find a good single solvent for recrystallization. What should I do?

A4: Finding a suitable solvent for pyridine-containing compounds can be challenging.[1] If a single solvent doesn't work, a binary solvent system is the ideal solution.

  • Causality: The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Recommended Systems to Screen:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl Acetate/Hexanes

    • Acetone/Water

Solvent System"Good" Solvent"Poor" SolventNotes
Ethanol/Water EthanolWaterGood for moderately polar compounds.
Ethyl Acetate/Hexanes Ethyl AcetateHexanesEffective for removing non-polar impurities.
Methanol/Water MethanolWaterSimilar to ethanol/water but methanol has higher solvating power.
DMF/Water DimethylformamideWaterUse for highly polar compounds, but DMF is difficult to remove.

Q5: My product crystallizes out, but it's still highly colored. How can I decolorize it?

A5: The presence of color often indicates highly conjugated or polymeric impurities. These can sometimes be removed by treating the hot, dissolved solution with activated charcoal before filtration.

  • Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, aromatic molecules, which are often the source of color.

  • Protocol Insight: Use charcoal sparingly (1-2% by weight of your compound). Adding too much can lead to significant loss of your desired product due to co-adsorption. After adding the charcoal, keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the filtrate to cool.[3]

Column Chromatography Troubleshooting

Q6: My compound is streaking badly on the TLC plate and column. How can I get sharp bands?

A6: Tailing or streaking is a classic problem when purifying basic compounds like aminopyridines on acidic silica gel.[1] This occurs due to strong ionic interactions between the basic amino group and the acidic silanol (Si-OH) groups on the silica surface.

  • Solution: To mitigate this, you must add a basic modifier to your mobile phase (eluent).[1] This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Practical Application: Add 0.5-1% (v/v) of triethylamine (TEA) or a 1-2% solution of ammonia in methanol to your eluent system. For example, if your eluent is 50% ethyl acetate in hexanes, you would prepare it as 50 mL ethyl acetate, 49.5 mL hexanes, and 0.5 mL triethylamine.

Troubleshooting Workflow for Chromatography

G start Run Initial TLC problem Observe Tailing/Streaking? start->problem solution Add 0.5-1% Triethylamine or Ammonia to Eluent problem->solution Yes good_sep Good Separation? problem->good_sep No re_run Re-run TLC solution->re_run re_run->good_sep proceed Proceed to Column Chromatography good_sep->proceed Yes adjust Adjust Solvent Polarity good_sep->adjust No adjust->re_run

Caption: Workflow for troubleshooting tailing in chromatography.

Acid-Base Extraction Troubleshooting

Q7: Can I use acid-base extraction to purify 3-Amino-6-chloropyridin-2-ol?

A7: Yes, and it can be a very powerful first-pass purification technique, especially for removing non-ionizable impurities. The amphoteric nature of your molecule is key.

  • Causality: In an acidic aqueous solution (e.g., 1M HCl), the basic amino group will be protonated (-NH3+), making the molecule water-soluble. Conversely, in a basic aqueous solution (e.g., 1M NaOH), the acidic hydroxyl group will be deprotonated (-O-), also rendering the molecule water-soluble.[4] Neutral organic impurities can be washed away with an organic solvent in either of these states.

  • Troubleshooting: A common issue is the formation of emulsions during extraction, especially with chlorinated solvents. To break emulsions, you can try:

    • Adding a small amount of brine (saturated NaCl solution).

    • Gently swirling the separatory funnel instead of vigorous shaking.

    • Filtering the entire mixture through a pad of Celite®.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water System
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Saturation: While keeping the solution hot, add water dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration to remove it.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.3 for your product. Remember to add 0.5-1% triethylamine to the eluent.[1]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (as a slurry).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated product will move to the aqueous layer. Separate the layers and save the aqueous layer.

  • Wash: Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH (aq) or concentrated ammonium hydroxide until the pH is ~8-9, at which point the product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

This self-validating system of troubleshooting and detailed protocols should empower you to overcome the common hurdles in purifying 3-Amino-6-chloropyridin-2-ol, leading to a final product of high purity suitable for your research and development needs.

References
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • Process for the purification of p-aminophenol - US-4440954-A. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Production of 3,5,6-trichloro-pyridin-2-ol and novel intermediates thereof - EP 0341585 A1. (n.d.). Google Patents.
  • Preparation method of 3-amino-2-hydroxypyridine. (n.d.). Patsnap. Retrieved February 7, 2024, from [Link]

  • Recrystallization. (2020, January 10). Professor Dave Explains. YouTube. Retrieved February 7, 2024, from [Link]

  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • US3717680A - PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.). Google Patents.
  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors... Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-7. Retrieved February 7, 2024, from [Link]

  • Anerao, A., et al. (2016). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE... ResearchGate. Retrieved February 7, 2024, from [Link]

  • Vaughn, J. C., et al. (2024). 3,5,6-Trichloropyridin-2-ol. ResearchGate. Retrieved February 7, 2024, from [Link]

  • EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines. (n.d.). Google Patents.
  • Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Retrieved February 7, 2024, from [Link]

  • US4440954A - Process for the purification of p-aminophenol. (n.d.). Google Patents.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved February 7, 2024, from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 7, 2024, from [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]

  • Advanced feature analysis for enhancing cocrystal prediction. (n.d.). UniTo. Retrieved February 7, 2024, from [Link]

  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved February 7, 2024, from [Link]

  • How does 4-Aminophenol behave in an acid/base extraction from DCM? (2018, April 26). Quora. Retrieved February 7, 2024, from [Link]

  • Chemical Properties of 3-Amino-2-chloropyridine. (n.d.). Cheméo. Retrieved February 7, 2024, from [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Process for the purification of p-aminophenol - EP 0041837 A1. (n.d.). Google Patents.
  • 3-Amino-6-chloropyridine-2-carboxamide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Troubleshooting amine plants. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Patsnap. Retrieved February 7, 2024, from [Link]

  • Purification of Oleylamine for Materials Synthesis... (2019, February 4). ACS Publications. Retrieved February 7, 2024, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 3-Amino-6-chloropyridin-2-ol

Welcome to the technical support center for the derivatization of 3-Amino-6-chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-Amino-6-chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile trifunctional building block. Here, we synthesize our expertise to provide you with practical, field-proven insights to overcome common challenges and optimize your reaction conditions.

Introduction: The Challenge of Selectivity

3-Amino-6-chloropyridin-2-ol is a valuable starting material in medicinal chemistry and materials science due to its three distinct reactive sites: a nucleophilic amino group, a phenolic hydroxyl group, and a halogenated carbon suitable for cross-coupling reactions. The key challenge in derivatizing this molecule lies in achieving regioselectivity – modifying one functional group while leaving the others intact. This guide will provide a structured approach to selectively derivatize each of these functional groups.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the derivatization of 3-Amino-6-chloropyridin-2-ol:

Q1: What is the order of reactivity for the functional groups on 3-Amino-6-chloropyridin-2-ol?

The relative reactivity of the functional groups is highly dependent on the reaction conditions, particularly the pH.

  • Amino Group (-NH2): Generally the most nucleophilic site under neutral or slightly basic conditions, making it prone to acylation and alkylation.

  • Hydroxyl Group (-OH): As a pyridin-2-ol, it exists in tautomeric equilibrium with its corresponding pyridone form. It is a good nucleophile, especially when deprotonated under basic conditions to form a phenoxide-like species.

  • Chloro Group (-Cl): The chlorine at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) and is a suitable handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Q2: How can I selectively derivatize the amino group without affecting the hydroxyl group?

Selective N-functionalization can be achieved by controlling the reaction conditions to favor the more nucleophilic amino group.

  • N-Acylation: This is typically the most straightforward selective derivatization. The amino group is significantly more nucleophilic than the hydroxyl group towards acylating agents. Performing the reaction at or below room temperature with a mild base can ensure high selectivity.[1][2][3]

  • N-Alkylation: This can be more challenging due to the potential for O-alkylation, especially under strongly basic conditions. Using a stoichiometric amount of a mild base and a highly reactive alkylating agent at low temperatures can favor N-alkylation.

Q3: What are the best conditions for selectively derivatizing the hydroxyl group?

Selective O-functionalization often requires protection of the more reactive amino group.

  • O-Alkylation: After protecting the amino group (e.g., as a Boc-carbamate), the hydroxyl group can be deprotonated with a suitable base (e.g., NaH, K2CO3) to form the more nucleophilic pyridinolate anion, which can then be reacted with an alkylating agent.[4]

  • O-Acylation: While less common due to the high reactivity of the amino group, O-acylation can be achieved after protecting the amino group.

Q4: Can I perform a Suzuki-Miyaura coupling on this molecule?

Yes, the 6-chloro position is suitable for Suzuki-Miyaura cross-coupling reactions. However, the success of the reaction will depend on the choice of catalyst, ligand, and base to avoid side reactions with the amino and hydroxyl groups. It is often advisable to protect these groups to prevent catalyst inhibition and unwanted side reactions.

Q5: What are the common side reactions to watch out for?

  • Over-alkylation/acylation: Both the amino and hydroxyl groups can be functionalized.

  • Intramolecular reactions: If the derivatizing agent has a second reactive site, intramolecular cyclization can occur.[5]

  • Catalyst poisoning: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the metal catalyst in cross-coupling reactions, inhibiting its activity.[6]

Troubleshooting Guides

Problem 1: Low yield or no reaction during N-acylation.
Possible Cause Troubleshooting Step Scientific Rationale
Insufficiently activated acylating agent. Use a more reactive acylating agent (e.g., acyl chloride > anhydride > carboxylic acid with a coupling agent).The rate of acylation is dependent on the electrophilicity of the carbonyl carbon.
Base is too weak or too strong. Use a non-nucleophilic organic base like triethylamine or DIPEA. Strong bases like NaOH can deprotonate the hydroxyl group, leading to side reactions.The base is required to neutralize the acid byproduct of the reaction and to deprotonate the ammonium salt formed, regenerating the nucleophilic amine.
Poor solubility of starting material. Use a suitable aprotic solvent such as DMF, DMAc, or NMP. Gentle heating may be required, but monitor for side reactions.The starting material needs to be fully dissolved for the reaction to proceed efficiently.
Starting material has degraded. Check the purity of your 3-Amino-6-chloropyridin-2-ol by NMR or LC-MS.Aminophenols can be susceptible to oxidation.
Problem 2: Mixture of N- and O-alkylation products.
Possible Cause Troubleshooting Step Scientific Rationale
Reaction conditions are too harsh. Lower the reaction temperature and use a milder base (e.g., K2CO3 instead of NaH).Higher temperatures and stronger bases increase the rate of O-alkylation.
Incorrect order of addition. Add the base to a solution of the aminopyridinol before adding the alkylating agent.This allows for the selective deprotonation of the most acidic proton, which can be controlled by the choice of base.
Protecting group strategy is needed. Protect the amino group with a suitable protecting group (e.g., Boc) before proceeding with O-alkylation.[7]A protecting group will ensure that only the hydroxyl group is available for reaction.
Problem 3: Low yield in Suzuki-Miyaura cross-coupling.
Possible Cause Troubleshooting Step Scientific Rationale
Catalyst inhibition. Protect the amino and hydroxyl groups. Alternatively, use a ligand that is less sensitive to coordination by the substrate's functional groups.The lone pairs on the nitrogen and oxygen atoms can coordinate to the palladium catalyst, reducing its catalytic activity.[6]
Incorrect choice of base. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4).The base plays a crucial role in the transmetalation step of the catalytic cycle.[8]
Decomposition of the boronic acid. Use freshly opened or purified boronic acid. Ensure anhydrous reaction conditions.Boronic acids can undergo protodeboronation, especially in the presence of water and base at elevated temperatures.
Ligand is not optimal. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.The ligand choice is critical for stabilizing the palladium catalyst and promoting the oxidative addition and reductive elimination steps.[6][9]

Experimental Protocols

Protocol 1: Selective N-Acetylation
  • Dissolve 3-Amino-6-chloropyridin-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective O-Alkylation (with Boc-protected amine)
  • Protection of the amino group:

    • Dissolve 3-Amino-6-chloropyridin-2-ol (1.0 eq) in a mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc2O) (1.2 eq).

    • Stir the mixture at room temperature overnight.

    • Extract the Boc-protected product with an organic solvent.

    • Purify by column chromatography.

  • O-Alkylation:

    • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) and the desired alkyl halide (1.2 eq).

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, add water, and extract the product.

    • Purify by column chromatography.

  • Deprotection:

    • Dissolve the O-alkylated product in DCM or dioxane.

    • Add a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

    • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the excess acid and extract the final product.

Visualizing Reaction Selectivity

The choice of reaction conditions is critical for directing the derivatization to the desired functional group. The following diagram illustrates the decision-making process for selective functionalization.

G start 3-Amino-6-chloropyridin-2-ol N_acylation N-Acylation start->N_acylation Mild Base (Et3N) Acyl Halide, RT cross_coupling Cross-Coupling start->cross_coupling Pd Catalyst, Ligand, Base (Protection may be needed) protect_N Protect Amino Group (e.g., Boc) start->protect_N Boc2O, Base O_alkylation O-Alkylation deprotect_N Deprotect Amino Group O_alkylation->deprotect_N Acid (TFA or HCl) protect_N->O_alkylation Base (K2CO3) Alkyl Halide, Heat

Caption: Decision workflow for selective derivatization.

Mechanistic Insights: The Role of Protecting Groups

Protecting groups are essential tools for achieving selectivity in the derivatization of multifunctional molecules.[7][10][11][12][13] The following diagram illustrates the concept of using a Boc protecting group for selective O-alkylation.

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection A Substrate (Free Amine) B Boc-Protected Amine A->B Boc2O, Base C Boc-Protected Substrate D O-Alkylated Product C->D Base, R-X E Protected Product F Final Product (Free Amine) E->F Acid

Caption: Workflow for selective O-alkylation using a protecting group.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 3-Amino-6-chloropyridin-2-ol in Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a particularly challenging substrate: 3-A...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a particularly challenging substrate: 3-Amino-6-chloropyridin-2-ol. Its unique electronic and structural properties often lead to low reactivity in common cross-coupling reactions. This resource, presented in a question-and-answer format, will delve into the underlying causes of these difficulties and offer field-proven solutions to enhance your reaction success.

Understanding the Challenge: The Multifaceted Nature of 3-Amino-6-chloropyridin-2-ol

Before diving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of 3-Amino-6-chloropyridin-2-ol that contribute to its low reactivity.

  • Tautomerism: The 2-hydroxy pyridine moiety exists in equilibrium with its 2-pyridone tautomer. In most conditions, the pyridone form is predominant and this tautomerism can affect the electronic properties of the ring and introduce competing reaction pathways.

  • Ambident Nucleophilicity: The 2-pyridone form is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. This can lead to undesired N- or O-arylation side products.

  • Catalyst Inhibition: The pyridine nitrogen and the amino group can act as ligands for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This is a well-documented challenge in the cross-coupling of 2-pyridyl nucleophiles.[1]

  • Electron-Rich Nature: The presence of both an amino and a hydroxyl/pyridone group makes the pyridine ring electron-rich. This can slow down the rate-determining oxidative addition step in the catalytic cycle, particularly with an already less reactive aryl chloride.

Frequently Asked Questions and Troubleshooting Guides

Scenario 1: My Suzuki-Miyaura coupling reaction with 3-Amino-6-chloropyridin-2-ol is not proceeding, or the yield is very low.

Question: I am trying to couple 3-Amino-6-chloropyridin-2-ol with an arylboronic acid using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water), but I am only recovering starting material. What is going wrong?

Answer: This is a common issue stemming from the low reactivity of the C-Cl bond on the electron-rich pyridone ring. Standard Suzuki conditions are often insufficient for this substrate. Here’s a breakdown of the likely causes and a systematic approach to troubleshooting:

Causality and Solutions:

  • Insufficiently Active Catalyst: The oxidative addition of the C-Cl bond to the palladium(0) center is likely the bottleneck. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[2]

    • Troubleshooting:

      • Switch to a More Active Catalyst System: Employ modern catalyst systems designed for C-Cl bond activation. This involves using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a sterically hindered, electron-rich phosphine ligand.

      • Ligand Selection is Critical: For electron-rich aryl chlorides, bulky biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step.

  • Inappropriate Base: The choice of base is crucial in Suzuki-Miyaura couplings as it is involved in the transmetalation step.[3][4] For challenging substrates, a stronger base may be required.

    • Troubleshooting:

      • Screen Different Bases: Instead of sodium carbonate, consider stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu). The choice of base can be solvent-dependent and may require empirical optimization.

  • Solvent System: The solvent plays a critical role in solubility and reaction kinetics.

    • Troubleshooting:

      • Use Anhydrous, Polar Aprotic Solvents: For difficult couplings, switching from aqueous mixtures to anhydrous polar aprotic solvents like dioxane, THF, or DME can be beneficial. The presence of water can sometimes be detrimental, especially with stronger bases.

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cluster_suzuki Suzuki Troubleshooting Workflow Start Low Yield in Suzuki Coupling Catalyst Is the catalyst active enough for C-Cl activation? Start->Catalyst Base Is the base strength appropriate? Catalyst->Base No L1 Use Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos) Catalyst->L1 Yes Solvent Is the solvent system optimal? Base->Solvent No B1 Screen stronger bases: K₃PO₄, Cs₂CO₃, KOtBu Base->B1 Yes Protection Consider N- or O-protection Solvent->Protection No S1 Switch to anhydrous polar aprotic solvents (Dioxane, THF, DME) Solvent->S1 Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Starting Protocol for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Provides a reliable source of Pd(0) in the catalytic cycle.
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that facilitate the oxidative addition of aryl chlorides.[5]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base often effective in challenging couplings.
Solvent Anhydrous Dioxane or TolueneAnhydrous conditions prevent side reactions and are compatible with strong bases.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.
Scenario 2: My Buchwald-Hartwig amination is failing or giving complex mixtures.

Question: I'm attempting a Buchwald-Hartwig amination on 3-Amino-6-chloropyridin-2-ol, but I'm observing no reaction, or I'm getting multiple unidentified products. What are the likely issues?

Answer: The Buchwald-Hartwig amination of this substrate is particularly challenging due to the presence of multiple nitrogen and oxygen nucleophiles. The issues you're facing likely stem from catalyst inhibition and competing side reactions.

Causality and Solutions:

  • Catalyst Chelation/Inhibition: The 2-pyridone nitrogen and the 3-amino group can chelate to the palladium center, forming a stable complex that prevents the catalytic cycle from proceeding.[6]

    • Troubleshooting:

      • Use Specialized Ligands: The use of highly specialized, bulky electron-rich ligands is crucial. Ligands like RuPhos and BrettPhos have been shown to be effective for the amination of challenging 3-halo-2-aminopyridines.[6] These ligands promote the desired reductive elimination over catalyst deactivation pathways.

      • Employ Pre-catalysts: Using well-defined palladium pre-catalysts that incorporate these bulky ligands can lead to more reproducible results by ensuring the formation of the active catalytic species.

  • Competing Nucleophiles and Side Reactions: The 2-pyridone oxygen and nitrogen, as well as the 3-amino group, can all potentially participate in coupling reactions. Additionally, hydrodehalogenation (replacement of the chlorine with hydrogen) can be a significant side reaction.[7][8]

    • Troubleshooting:

      • Protecting Groups: To prevent side reactions at the 2-pyridone and 3-amino positions, consider a protecting group strategy. The 2-pyridone can be protected as a benzyl or methoxymethyl (MOM) ether. The 3-amino group can be protected with a Boc or Cbz group. This simplifies the reactive landscape, allowing the C-Cl bond to be the primary site of reaction.

      • Careful Selection of Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in Buchwald-Hartwig aminations.[6] The choice of base can influence the selectivity and rate of the reaction.

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cluster_buchwald Buchwald-Hartwig Troubleshooting Logic Start No/Low Conversion in Buchwald-Hartwig Chelation Potential Catalyst Chelation? Start->Chelation SideReactions Evidence of Side Reactions (e.g., Dehalogenation)? Chelation->SideReactions No L2 Use Bulky Ligands (RuPhos, BrettPhos) and Pre-catalysts Chelation->L2 Yes Optimize Systematically Optimize Conditions SideReactions->Optimize No Protect Implement Protecting Group Strategy SideReactions->Protect Yes

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Recommended Starting Protocol for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Palladium Source RuPhos or BrettPhos Pre-catalyst (2-5 mol%)These pre-catalysts are specifically designed for challenging aminations and can overcome catalyst inhibition.[6]
Base NaOtBu or LiHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases that are standard for Buchwald-Hartwig reactions.
Solvent Anhydrous Toluene or DioxaneNon-coordinating solvents that are compatible with the strong bases and high temperatures often required.
Temperature 80-120 °CElevated temperatures are typically necessary to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of (Protected) 3-Amino-6-chloropyridin-2-ol
  • To an oven-dried reaction vessel, add the protected 3-Amino-6-chloropyridin-2-ol (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with argon or nitrogen.

  • Add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.044 equiv.) followed by anhydrous dioxane via syringe.

  • The reaction mixture is stirred at 100 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of (Protected) 3-Amino-6-chloropyridin-2-ol
  • To an oven-dried reaction vessel, add the protected 3-Amino-6-chloropyridin-2-ol (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and NaOtBu (1.5-2.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with argon or nitrogen.

  • Add the RuPhos or BrettPhos pre-catalyst (0.02-0.05 equiv.) followed by anhydrous toluene via syringe.

  • The reaction mixture is stirred at 110 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and quenched with saturated aqueous ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

References

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Request PDF. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Guram, A. S., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC - NIH. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Maleczka, R. E., et al. (2003). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. MSU Chemistry. [Link]

  • Kim, S., & Lee, S. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]

  • Request PDF. (2018). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... ResearchGate. [Link]

  • Nasiri, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC - NIH. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Request PDF. (2016). Table 2 Control of Dehalogenation in the Coupling of Halothiophenes. ResearchGate. [Link]

  • Daugulis, O., et al. (2019). From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C-H Activation. PubMed. [Link]

  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Bull, J. A., et al. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: High-Purity 3-Amino-6-chloropyridin-2-ol Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the recrystallization of 3-Amino-6-chloropyridin-2-ol (CAS No. 1256808-08-8).

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the recrystallization of 3-Amino-6-chloropyridin-2-ol (CAS No. 1256808-08-8). This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound, ensuring the attainment of high-purity crystalline material suitable for downstream applications.

I. Scientific Foundation of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds. The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a pure form, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is paramount for a successful recrystallization.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 3-Amino-6-chloropyridin-2-ol.

Question: My compound is not dissolving in the hot solvent, or I have to use an excessively large volume of solvent. What should I do?

Answer: This issue typically points to an inappropriate solvent choice. 3-Amino-6-chloropyridin-2-ol is a polar molecule, containing amino, hydroxyl, and chloro functional groups, as well as a pyridine ring. Therefore, it is expected to be more soluble in polar solvents.

  • Initial Solvent Selection: Based on the principle of "like dissolves like," polar solvents are the primary candidates for recrystallizing polar compounds.[1] For 3-Amino-6-chloropyridin-2-ol, suitable starting solvents would be alcohols (e.g., ethanol, methanol, isopropanol) or water.

  • Troubleshooting Steps:

    • Increase Temperature: Ensure the solvent is heated to its boiling point to maximize solubility.

    • Solvent Polarity: If the compound remains insoluble, the solvent may not be polar enough. Consider switching to a more polar solvent. For instance, if you are using isopropanol, try switching to ethanol or methanol.

    • Mixed Solvent System: If a single solvent does not provide the desired solubility profile (i.e., high solubility when hot, low solubility when cold), a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. For 3-Amino-6-chloropyridin-2-ol, a potential mixed solvent system could be ethanol/water or methanol/water.

Question: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.

  • Causality: The compound is supersaturated to the point where it separates as a liquid phase before it has a chance to form an ordered crystal lattice.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

    • Lower the Cooling Temperature: If the compound has a low melting point, cooling the solution in an ice bath too quickly can induce oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Change Solvent: Select a solvent with a lower boiling point.

    • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization by providing a rough surface for nucleation.

Question: I have a very low recovery of my purified compound. What are the likely causes and how can I improve the yield?

Answer: Low yield is a common issue in recrystallization and can be attributed to several factors.

  • Potential Causes & Solutions:

    • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor even after cooling. To rectify this, you can try to evaporate some of the solvent and cool the solution again.

    • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a stemless funnel and keep the filtration apparatus hot.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Washing with the wrong solvent or a warm solvent: The crystals should be washed with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.

Question: The resulting crystals are colored, but the pure compound is expected to be colorless or a light-colored solid. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by treating the hot solution with activated carbon.

  • Procedure:

    • After dissolving the crude solid in the hot solvent, remove the flask from the heat source.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution. Adding it to a boiling solution can cause it to boil over violently.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

    • Perform a hot filtration to remove the activated carbon. The resulting filtrate should be colorless.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 3-Amino-6-chloropyridin-2-ol?

A1: While specific data for this compound is limited, related aminopyridinols are often described as white to light yellow or pink crystalline powders.[3][4]

Q2: What are some suitable solvents for the recrystallization of 3-Amino-6-chloropyridin-2-ol?

A2: Based on its polar structure, good starting points for solvent screening include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Water

  • Mixed Solvents: Ethanol/Water, Methanol/Water, Acetone/Water

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Q3: What are the major safety precautions I should take when handling 3-Amino-6-chloropyridin-2-ol and the solvents?

A3: 3-Amino-6-chloropyridin-2-ol and related compounds are classified as harmful and irritants.[5][6][7] Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Lab coat

  • Chemically resistant gloves (e.g., nitrile)

Consult the Safety Data Sheet (SDS) for detailed safety information.[3][7][8][9]

Q4: How can I determine the purity of my recrystallized product?

A4: The purity of the recrystallized 3-Amino-6-chloropyridin-2-ol can be assessed using several analytical techniques:

  • Melting Point Determination: A pure compound will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to detect the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify any residual impurities.

IV. Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general guideline for the recrystallization of 3-Amino-6-chloropyridin-2-ol using a single solvent.

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude 3-Amino-6-chloropyridin-2-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

V. Data Presentation

Table 1: Estimated Solubility of 3-Amino-6-chloropyridin-2-ol in Various Solvents

SolventPolarity IndexBoiling Point (°C)Estimated Solubility at 25°CEstimated Solubility at Boiling Point
Water10.2100LowModerate
Methanol5.165ModerateHigh
Ethanol4.378Low-ModerateHigh
Isopropanol3.982LowModerate
Acetone5.156LowModerate
Ethyl Acetate4.477Very LowLow
Dichloromethane3.140Very LowLow
Toluene2.4111InsolubleVery Low

Note: This data is estimated based on the properties of structurally similar compounds due to the lack of specific experimental data for 3-Amino-6-chloropyridin-2-ol.

VI. Visualization of Workflow

Recrystallization_Troubleshooting cluster_start Start cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Crude 3-Amino-6-chloropyridin-2-ol dissolve Dissolve in Hot Solvent start->dissolve insoluble Insoluble? dissolve->insoluble hot_filtration Hot Filtration cool Slow Cooling hot_filtration->cool oiling_out Oils Out? cool->oiling_out collect Collect Crystals low_yield Low Yield? collect->low_yield insoluble->hot_filtration No change_solvent Change Solvent / Use Mixed Solvents insoluble->change_solvent Yes oiling_out->collect No add_solvent Reheat & Add More Solvent oiling_out->add_solvent Yes colored Colored Crystals? low_yield->colored No check_steps Review Protocol: - Solvent Volume - Cooling Rate - Washing low_yield->check_steps Yes activated_carbon Use Activated Carbon colored->activated_carbon end High-Purity Product colored->end No change_solvent->dissolve add_solvent->cool check_steps->start Re-run activated_carbon->hot_filtration

Caption: Troubleshooting workflow for the recrystallization of 3-Amino-6-chloropyridin-2-ol.

VII. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-chloropyridine-2-carboxamide. Retrieved from [Link]

  • ACS Publications. (2023). Speeding Up the Cocrystallization Process: Machine Learning-Combined Methods for the Prediction of Multicomponent Systems. Crystal Growth & Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Retrieved from

  • ResearchGate. (n.d.). Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PubMed Central. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-chloro-2-picoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Coping with crystallization problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of different heterocyclic compounds derived from some amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PubMed Central. Retrieved from [Link]

  • European Patent Office. (n.d.). Production of 3,5,6-trichloro-pyridin-2-ol and novel intermediates thereof. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Retrieved from [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Retrieved from

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Amino-2-chloropyridine (CAS 6298-19-7). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Elucidation of 3-Amino-6-chloropyridin-2-ol

This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of 3-Amino-6-chloropyridin-2-ol, a crucial heterocyclic building block in pharmaceutical development. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of 3-Amino-6-chloropyridin-2-ol, a crucial heterocyclic building block in pharmaceutical development. We will focus on the unparalleled precision of Single-Crystal X-ray Crystallography as the definitive method, while objectively comparing its performance, insights, and experimental demands against other common analytical alternatives, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

The Imperative for Unambiguous Structural Confirmation

In drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is not merely academic; it is the foundation of its biological activity, physical properties, and patentability. For a substituted pyridine derivative like 3-Amino-6-chloropyridin-2-ol, subtle differences in tautomeric form, bond angles, or intermolecular interactions can significantly impact its behavior as a synthetic precursor. Therefore, relying on a single analytical technique can be misleading. This guide champions a multi-faceted approach, with X-ray crystallography serving as the ultimate arbiter of the solid-state structure.

X-ray Crystallography: The Gold Standard for Atomic-Level Resolution

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides the most precise and detailed information about the atomic arrangement within a crystalline solid.[1][2] It allows for the direct determination of bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.[1][2] The goal of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal.[3]

The experimental workflow, while rigorous, is a self-validating system that proceeds from sample preparation to the final, refined atomic model.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purified_Compound Purified 3-Amino-6- chloropyridin-2-ol Crystallization Crystallization Trials (Slow Evaporation) Purified_Compound->Crystallization Crystal_Selection Select Single Crystal (>0.1 mm) Crystallization->Crystal_Selection Mounting Mount Crystal on Goniometer Crystal_Selection->Mounting XRay_Exposure Expose to Monochromatic X-ray Beam Mounting->XRay_Exposure Diffraction Collect Diffraction Pattern Images (Rotate Crystal 180°+) XRay_Exposure->Diffraction Integration Integrate & Scale Data (Process Images) Diffraction->Integration Solution Solve Structure (Generate Electron Density Map) Integration->Solution Refinement Build & Refine Model (e.g., SHELX, PHENIX) Solution->Refinement Validation Validate Final Structure (CIF File) Refinement->Validation

Caption: Workflow for X-ray Crystallographic Analysis.

Experimental Protocol: X-ray Crystallography

Causality Behind Experimental Choices: The success of this entire process hinges on the first step: growing a high-quality single crystal.[4] For 3-Amino-6-chloropyridin-2-ol, its polar nature and potential for hydrogen bonding suggest that a solvent system promoting slow, ordered aggregation is necessary. Slow evaporation is chosen for its simplicity and effectiveness with small organic molecules.[5] A mixture of a polar solvent (like methanol, to dissolve the compound) and a slightly less polar, more volatile co-solvent (like dichloromethane) can facilitate the gradual increase in concentration needed for crystal nucleation and growth.

Step-by-Step Methodology:

  • Crystal Growth (Slow Evaporation):

    • Dissolve ~5-10 mg of highly purified 3-Amino-6-chloropyridin-2-ol in a minimal amount of warm methanol in a small, clean vial.

    • Add dichloromethane dropwise until the solution becomes slightly turbid, then add a final drop of methanol to re-clarify.

    • Cover the vial with parafilm and pierce it with a needle to allow for slow solvent evaporation.[5]

    • Place the vial in a vibration-free location and monitor for crystal growth over several days.

  • Data Collection:

    • Carefully select a well-formed, single crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a cryoloop.[4]

    • Mount the loop on the goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to 100 K using a nitrogen cryostream to minimize thermal motion and radiation damage.[6]

    • Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Collect a series of diffraction images, rotating the crystal in small increments (e.g., 0.5° per frame) until a complete dataset is obtained.[7] A full data collection can take several hours.[1]

  • Structure Solution and Refinement:

    • Process the raw diffraction images to integrate the reflection intensities and apply corrections for experimental factors.[8]

    • Use software like SHELXT or SIR to solve the phase problem and generate an initial electron density map.[9]

    • Build an initial molecular model into the electron density map using a program like Coot.[9]

    • Refine the atomic coordinates, displacement parameters, and other model parameters against the experimental data using a program like SHELXL or phenix.refine.[10] The goal is to minimize the difference between the observed and calculated structure factors.

    • Validate the final structure by checking crystallographic metrics (e.g., R1, wR2, Goodness-of-Fit) and inspecting the final difference electron density map for any unassigned peaks.

Performance Data: X-ray Crystallography

The output of a successful crystallographic experiment is a set of precise atomic coordinates, from which definitive structural information can be derived.

ParameterTypical Value/Result for a Small MoleculeSignificance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); β (°)The dimensions of the repeating lattice box.
Bond Lengths e.g., C-Cl, C-N, N-H, O-HPrecise to ±0.002 Å; confirms connectivity and bond order.
Bond Angles e.g., C-N-C, N-C-CPrecise to ±0.1°; defines molecular geometry.
R1 Factor < 0.05 (5%)A key indicator of the agreement between the model and data.
Goodness-of-Fit (GooF) ~1.0Indicates the quality of the refinement against the data.

Alternative & Complementary Techniques: A Comparative Analysis

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable, often complementary, information. It is crucial for researchers to understand what each technique reveals and where its limitations lie.[11][12]

tech_comparison Xray X-ray Crystallography Provides: • Precise 3D atomic coordinates • Bond lengths & angles • Intermolecular interactions • Absolute configuration Sample State: Solid (Single Crystal) Limitations: • Crystal growth can be a major bottleneck • Structure is static (solid-state) NMR NMR Spectroscopy Provides: • Atom connectivity (1D/2D NMR) • Chemical environment of nuclei • Dynamic processes in solution • Tautomeric equilibrium info Sample State: Solution Limitations: • No precise bond lengths/angles • Lower resolution than XRD • Structure is an average of solution conformations MS Mass Spectrometry Provides: • Molecular weight confirmation • Elemental composition (HRMS) • Structural fragments for connectivity clues Sample State: Gas phase (ions) Limitations: • No 3D structural information • Cannot distinguish isomers • Fragmentation can be complex

Caption: Comparison of Structural Elucidation Techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[13] It provides rich information about the chemical environment and connectivity of atoms.

Expected NMR Data for 3-Amino-6-chloropyridin-2-ol:

  • ¹H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants confirming their relative positions. Signals for the amino (-NH₂) and hydroxyl (-OH) protons would also be present, though their chemical shifts can be variable and they may exchange with deuterium in solvents like DMSO-d₆.

  • ¹³C NMR: Would show five distinct signals for the carbon atoms of the pyridine ring, confirming the molecular backbone.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign which proton is attached to which carbon and to establish through-bond correlations, confirming the overall connectivity of the molecule.

Causality and Limitations: NMR excels at confirming the constitutional isomer (i.e., the "flat" structure). However, it provides an average picture of the molecule as it tumbles in solution.[14] It cannot provide the precise bond lengths and angles that crystallography does. Furthermore, intermolecular interactions like the hydrogen bonding network, which dictates the solid-state packing, are not directly observed.

B. Mass Spectrometry (MS)

Mass spectrometry is a standard technique for determining the elemental composition and gaining partial structural insights from fragmentation patterns.[11]

Expected MS Data for 3-Amino-6-chloropyridin-2-ol:

  • Molecular Ion Peak (M⁺): A high-resolution mass spectrometer (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₅H₅ClN₂O). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.

  • Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) would break the molecule into smaller, charged fragments.[11] Observing losses corresponding to CO, Cl, or HCN could provide evidence for the proposed structure, helping to distinguish it from other isomers.[15]

Causality and Limitations: MS is exceptionally sensitive and provides the definitive molecular formula. However, it provides virtually no information about the 3D arrangement of atoms. While fragmentation can offer clues, it often involves complex rearrangements and cannot be used for de novo structure determination without extensive supporting data.[16] It is a confirmatory technique for mass, not for detailed 3D structure.

Synthesizing the Data: A Holistic and Trustworthy Conclusion

The most robust structural confirmation of 3-Amino-6-chloropyridin-2-ol is achieved by integrating the data from all three techniques.

  • MS confirms the correct molecular formula, providing the foundational piece of the puzzle.

  • NMR confirms the correct connectivity and constitution of the molecule in solution, ensuring the correct isomer has been synthesized.

  • X-ray Crystallography provides the final, unambiguous, and high-resolution picture of the molecular structure in the solid state, revealing the precise geometry, conformation, and intermolecular interactions that govern its properties.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. FEBS Journal, 275(1), 1-21. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Schulte, M., & Rissanen, K. (2012). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 51(35), 8744-8754. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Available at: [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Available at: [Link]

  • Phenix. (n.d.). Structure Refinement. Retrieved from [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • American Laboratory. (n.d.). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloropyridin-2-ol. Retrieved from [Link]

  • ACS Omega. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • CrystalMaker Software. (n.d.). CrystalDiffract: Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. Journal of Cheminformatics, 5(1), 5. Available at: [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis of 3-Amino-6-chloropyridin-2-ol

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For novel heterocyclic compounds like 3-Amino-6-chloropyridin-2-ol, a key building block in medicinal chemistry, rigorous purity validation is a critical checkpoint.[1][2] This guide provides an in-depth comparison of analytical methods for purity determination, with a primary focus on Elemental Analysis (EA) as a fundamental technique.

Hypothetical Synthesis and Potential Impurities

A logical synthetic approach to 3-Amino-6-chloropyridin-2-ol could start from 6-chloro-2-hydroxypyridine. The strategy would involve two key steps:

  • Nitration: Electrophilic nitration to introduce a nitro group, likely at the 3-position, to form 6-chloro-3-nitro-pyridin-2-ol. This reaction typically uses a mixture of nitric and sulfuric acid.[3]

  • Reduction: Subsequent reduction of the nitro group to an amino group, for instance, via catalytic hydrogenation or using a metal/acid system, to yield the final product.[4]

This proposed pathway helps us anticipate potential impurities that must be detected and quantified:

  • Unreacted Starting Material: Residual 6-chloro-2-hydroxypyridine.

  • Intermediate: Unreduced 6-chloro-3-nitro-pyridin-2-ol.

  • Isomeric Byproducts: Nitration could potentially yield small amounts of the 5-nitro isomer.

  • Over-reduction Products: Depending on the reduction conditions, dechlorination could occur.

  • Residual Solvents and Reagents: Solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate) and inorganic salts.[5]

It is against this backdrop of potential contaminants that we must select and validate our analytical methods.

Primary Purity Validation: Elemental Analysis (CHNO)

For a novel, small organic molecule, elemental analysis is a powerful, first-line tool for assessing purity.[4] It provides a fundamental measure of the mass percentages of carbon, hydrogen, nitrogen, and, if applicable, other elements like oxygen. The principle is straightforward: the experimentally determined elemental composition must match the theoretical composition calculated from the molecular formula (C₅H₅ClN₂O).

Why Elemental Analysis is a Cornerstone of Purity Validation:
  • Trustworthiness: EA provides an absolute, quantitative measure of the elemental makeup of the bulk sample. It is not a relative measurement like many chromatographic techniques. A significant deviation from the theoretical values unequivocally indicates the presence of impurities.[5][6]

  • Broad Impurity Detection: The technique is sensitive to any impurity that alters the overall elemental composition. This includes residual solvents, inorganic salts, and organic byproducts that have a different C:H:N:O ratio than the target compound.

  • Industry Standard: Many high-impact chemistry journals require elemental analysis data for the characterization of new compounds, typically with a tolerance of ±0.4% from the calculated values.[7][8]

Experimental Protocol for Elemental Analysis

This protocol outlines the steps for validating the purity of a synthesized batch of 3-Amino-6-chloropyridin-2-ol.

  • Sample Preparation (The Critical Step):

    • Rationale: The accuracy of elemental analysis is highly dependent on the purity and homogeneity of the submitted sample. Any residual solvent or moisture will lead to significant deviations in the results.

    • Procedure:

      • Take a representative sample (approx. 10-20 mg) of the recrystallized and purified 3-Amino-6-chloropyridin-2-ol.

      • Dry the sample extensively under high vacuum (e.g., <1 mmHg) at a temperature slightly below its melting point (e.g., 40-50°C) for at least 12-24 hours. This step is crucial to remove any trapped solvent or water.

      • After drying, handle the sample in a glove box or under an inert atmosphere to prevent re-adsorption of atmospheric moisture.

  • Instrument Calibration:

    • Rationale: Modern elemental analyzers are calibrated using certified standards with known elemental compositions to ensure accuracy.

    • Procedure:

      • Calibrate the CHNO analyzer using a high-purity, stable standard such as acetanilide or sulfanilamide.

      • Run at least three calibration standards to ensure the instrument response is linear and reproducible.

  • Sample Analysis:

    • Rationale: The sample is combusted at high temperature in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector.[9]

    • Procedure:

      • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

      • Seal the capsule and place it in the instrument's autosampler.

      • Analyze the sample in triplicate to ensure the results are precise.

  • Data Interpretation:

    • Rationale: The experimental weight percentages of C, H, and N are compared against the theoretical values calculated for the molecular formula C₅H₅ClN₂O.

    • Procedure:

      • Calculate the theoretical elemental composition:

        • Molecular Weight: 144.56 g/mol

        • %C = (5 * 12.011 / 144.56) * 100 = 41.54%

        • %H = (5 * 1.008 / 144.56) * 100 = 3.49%

        • %N = (2 * 14.007 / 144.56) * 100 = 19.38%

      • Compare the average experimental values to the theoretical values. The deviation for each element should be within the widely accepted range of ±0.4%.[8]

Caption: Workflow for Purity Validation via Elemental Analysis.

Comparison with Alternative Analytical Techniques

While elemental analysis is fundamental, it provides an overall purity assessment and may not identify specific impurities.[6] A multi-faceted approach using orthogonal techniques is essential for comprehensive characterization.[10][11]

Analytical Method Principle Information Provided Strengths Limitations
Elemental Analysis (EA) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Provides the mass percentage of C, H, N, and O in the bulk sample.Absolute purity determination; sensitive to a wide range of organic and inorganic impurities.[5]Does not identify or quantify individual impurities; requires a highly pure, anhydrous sample.
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with UV detection.[12]Quantitative purity based on peak area %; detection and quantification of non-volatile impurities.High resolution for separating structurally similar compounds (e.g., isomers); excellent precision and sensitivity.Requires a reference standard for absolute quantification; may not detect impurities without a UV chromophore.
GC-MS Partitioning of volatile analytes in a gas phase, with detection by mass spectrometry.Detection and identification of volatile and semi-volatile impurities.Excellent for identifying residual solvents and volatile byproducts; provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
¹H-NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Structural confirmation of the main component and impurities; quantitative purity (qNMR).[6]Provides detailed structural information; can identify and quantify impurities without a specific reference standard for each.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
Protocols for Orthogonal Validation Methods
  • Rationale: Ideal for separating the target compound from non-volatile impurities like the unreacted starting material, the nitro-intermediate, and potential isomers.

  • Protocol:

    • System: HPLC with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Sample Prep: Dissolve ~1 mg of the compound in 10 mL of a 50:50 water/acetonitrile mixture.

    • Analysis: Inject 10 µL and analyze the chromatogram for purity based on the relative peak area of the main component.

  • Rationale: Primarily used to detect and identify volatile impurities, such as residual solvents from synthesis or purification (e.g., ethanol, ethyl acetate, dichloromethane).

  • Protocol:

    • System: GC coupled to a Mass Spectrometer.

    • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

    • MS Detection: Scan from m/z 35 to 400 in Electron Ionization (EI) mode.

    • Sample Prep: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent like methanol.

    • Analysis: Inject 1 µL and analyze the total ion chromatogram. Identify peaks by comparing their mass spectra to a library (e.g., NIST).

  • Rationale: Provides an absolute purity assessment without needing a specific reference standard of the analyte. It offers simultaneous structural confirmation and quantification.[6]

  • Protocol:

    • System: NMR spectrometer (≥400 MHz).

    • Internal Standard: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a resonance peak well-separated from the analyte's peaks.

    • Sample Prep: Accurately weigh a known amount of the synthesized 3-Amino-6-chloropyridin-2-ol and dissolve it along with the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire a ¹H-NMR spectrum with a sufficiently long relaxation delay (D1, e.g., 30 seconds) to ensure full relaxation of all protons for accurate integration.

    • Analysis: Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, accounting for their respective molar masses and number of protons.

Conclusion

Validating the purity of a synthesized compound like 3-Amino-6-chloropyridin-2-ol is a non-negotiable step in the research and development pipeline. While modern techniques like HPLC and NMR provide invaluable detail about specific impurities and structural integrity, Elemental Analysis remains the fundamental, authoritative measure of bulk purity.[5] Its ability to provide a simple, absolute, and quantitative assessment of the core elemental composition makes it an indispensable tool. By confirming that the C, H, and N percentages are within the accepted ±0.4% tolerance, researchers establish a critical baseline of quality.[7][8] For robust and trustworthy science, this foundational data should be complemented by orthogonal methods like HPLC and NMR to build a complete and unassailable purity profile.

References

  • ACS Central Science. (2022).
  • PubMed Central (PMC). (2022).
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